Product packaging for Acrylic acid(Cat. No.:CAS No. 1204391-75-2)

Acrylic acid

Cat. No.: B7760963
CAS No.: 1204391-75-2
M. Wt: 72.06 g/mol
InChI Key: NIXOWILDQLNWCW-UHFFFAOYSA-N
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Description

Acrylic acid (IUPAC name: prop-2-enoic acid) is the simplest unsaturated carboxylic acid, with the chemical formula CH₂=CHCOOH . It is a clear, colorless liquid with a characteristically acrid odor and is miscible with water, alcohols, and ethers . This compound is a versatile monomer valued for its high reactivity, primarily due to the presence of a vinyl group connected to a carboxylic acid terminus . Its primary research application is in polymer science, where it readily undergoes homo-polymerization to form poly(this compound), or co-polymerization with other monomers like acrylamides, acrylonitrile, and styrene . These polymers are fundamental in the development of various materials, including superabsorbent polymers, coatings, adhesives, elastomers, and textiles . The mechanism of action in these processes involves radical-initiated chain-growth polymerization at the molecule's double bond. In biochemical and pharmaceutical research, this compound is investigated as a building block or precursor. It is documented that this compound can be metabolized to non-toxic lactic acid in biological systems , and it has been studied in combination with other agents for applications such as eye disinfection and lubrication . Its high reactivity also presents a research challenge, as it is prone to autoxidation and uncontrolled exothermic polymerization; therefore, it is typically stabilized with inhibitors like hydroquinone monomethyl ether (MeHQ) or phenothiazine (PTZ) for transport and storage . Recent research focuses on developing more efficient stabilization methods and exploring bio-based production routes from sugars via 3-hydroxypropionic acid . This compound is a potent chemical. It is severely irritating and corrosive to the skin, eyes, and respiratory tract, and safety data sheets must be consulted before use . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4O2<br>CH2CHCOOH<br>C3H4O2<br>CH2=CHCOOH B7760963 Acrylic acid CAS No. 1204391-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enoic acid
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InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)
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InChI Key

NIXOWILDQLNWCW-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)O
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Related CAS

25568-87-0, 25584-52-5, 9003-01-4, Array, 9003-01-4 (Parent)
Record name 2-Propenoic acid, homopolymer, syndiotactic
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DSSTOX Substance ID

DTXSID0039229
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Molecular Weight

72.06 g/mol
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Physical Description

Colorless liquid or solid (below 55 degrees F) with a distinctive, acrid odor; Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.]
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Boiling Point

142 °C, BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg, 141.20 °C. @ 760.00 mm Hg, 141 °C, 286 °F
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Flash Point

50 °C, 54 °C (open cup), 122 °F (50 °C) (open cup), 48-55 °C c.c., 121 °F
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Solubility

Miscible with alcohol, and ether, Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride, Miscible with chloroform, Miscible with water /1X10+6 mg/L/ at 25 °C, 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

1.0511 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 106 °F; Saturated vapor density: 0.00106 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.257 BTU/lb-F at 75 °F, Bulk density: 8.6 lb/gal at 20 °C, Relative density (water = 1): 1.05, 1.05
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Record name Acrylic acid
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Vapor Density

2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

3.97 [mmHg], 3.97 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 413, 3 mmHg
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Impurities

... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether., < 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether, Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid.
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Color/Form

Acrid liquid, Liquid, Colorless liquid, Colorless liquid or solid (below 55 degrees F)

CAS No.

59913-86-9, 79-10-7, 25987-55-7, 9003-01-4
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Melting Point

13.56 °C, 13 °C, 14 °C, 55 °F
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Advanced Synthetic Methodologies for Acrylic Acid

Catalytic Oxidation Pathways for Acrylic Acid Production

The most prevalent industrial method for this compound production is the catalytic partial oxidation of propylene (B89431). wvu.edu This process typically involves two stages: the oxidation of propylene to acrolein, followed by the oxidation of acrolein to this compound. wvu.educollectionscanada.gc.ca These reactions are usually carried out in separate reactors with distinct catalysts and operating conditions to maximize the yield of this compound. wvu.edu

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysts are predominantly used in the industrial production of this compound via propylene oxidation. collectionscanada.gc.cagoogle.com These solid-state catalysts are advantageous due to their ease of separation from the reaction products. The process typically employs a two-reactor system. In the first reactor, propylene is oxidized to acrolein over a catalyst at a higher temperature. The effluent from the first reactor is then fed into a second reactor containing a different catalyst, where acrolein is further oxidized to this compound at a lower temperature. wvu.edu

Mixed metal oxides are common catalysts for this process. For instance, vanadyl pyrophosphate (VPO) catalysts are known for their application in the oxidation of propane (B168953) to this compound. researchgate.net Other catalyst systems include those based on molybdenum and vanadium oxides. tandfonline.com The choice of catalyst is critical for achieving high selectivity and yield. For example, some proprietary catalysts allow for the direct, single-step oxidation of propylene to this compound, eliminating the need for an intermediate acrolein separation step. wvu.educollectionscanada.gc.ca

Research into alternative feedstocks has also driven the development of new heterogeneous catalysts. For example, the direct conversion of methanol (B129727) and acetic acid to this compound has been achieved using a TiO2-coated NASICON-type catalyst. cas.cn This catalyst provides both the redox sites (from TiO2) for methanol dehydrogenation to formaldehyde (B43269) and the acid-base sites (from NASICON) for the subsequent aldol (B89426) condensation with acetic acid. cas.cn Another innovative approach involves the hydrocarboxylation of acetylene (B1199291) to this compound using a recyclable NiO/AlOOH catalyst system, which demonstrates a heterogeneous-homogeneous-heterogeneous catalytic cycle. rsc.org

The table below summarizes various heterogeneous catalyst systems used in this compound synthesis.

Feedstock(s)Catalyst SystemKey Features
PropyleneMixed Metal Oxides (e.g., Mo-V based)Two-step oxidation process, high industrial relevance. wvu.educollectionscanada.gc.ca
PropaneVanadyl Pyrophosphate (VPO)Single-step oxidation, alternative to propylene. researchgate.net
Methanol, Acetic AcidTiO2-coated NASICONDirect synthesis via dehydrogenation and aldol condensation. cas.cn
AcetyleneNiO/AlOOHRecyclable catalyst with a unique catalytic cycle. rsc.org
Glyceric AcidSupported Re/CDeoxydehydration route from a bio-based derivative. rsc.org

Homogeneous Catalysis Approaches for this compound Production

Homogeneous catalysis offers alternative routes to this compound, although they are less common in large-scale industrial production compared to heterogeneous systems. One notable example is the carbonylation of acetylene in the presence of water, using a nickel-based catalyst. google.com This process requires high pressures and temperatures and involves a homogeneous reaction mixture where the catalyst, typically a nickel halide complex, is dissolved in an aqueous organic solvent. google.com

The table below provides an overview of some homogeneous catalytic systems for this compound production.

Feedstock(s)Catalyst SystemKey Features
Acetylene, Carbon Monoxide, WaterNickel Halide ComplexHigh-pressure, high-temperature process. google.com
Ethylene (B1197577), Carbon DioxideHomogeneous Nickel ComplexesStoichiometric reaction profile limits industrial application. acs.org
This compound, EthanolSulfuric Acid, p-Toluenesulfonic AcidEsterification to produce acrylates. researchgate.net

Reaction Mechanism Elucidation in Catalytic this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing catalyst design and reaction conditions. In the two-step oxidation of propylene, the first step involves the allylic oxidation of propylene to form acrolein. This intermediate is then further oxidized to this compound. wvu.edu The mechanism involves the interaction of the reactants with the catalyst surface, leading to the formation of surface intermediates. tandfonline.com The structure and bond energy of these intermediates determine the reaction pathway and the selectivity towards the desired product. tandfonline.com

For the direct synthesis of this compound from methanol and acetic acid, the proposed mechanism involves the initial dehydrogenation of methanol to formaldehyde on the redox sites of the catalyst. cas.cn This is followed by an aldol condensation reaction between the formaldehyde and acetic acid, which occurs on the acid-base sites of the catalyst, to yield this compound. cas.cn

In the oxydehydration of glycerol (B35011) to this compound, the reaction proceeds through a two-step mechanism. researchgate.net The first step is the dehydration of glycerol to acrolein, which is catalyzed by Brønsted acid sites. The second step is the selective oxidation of acrolein to this compound, which occurs on metal sites. researchgate.net

Sustainable and Bio-based this compound Production

The growing demand for sustainable chemical production has spurred research into bio-based routes for this compound. These methods aim to utilize renewable feedstocks, reducing the reliance on fossil fuels.

Microbial Fermentation Routes to 3-Hydroxypropionic Acid Precursors for this compound

A promising bio-based route to this compound involves the production of 3-hydroxypropionic acid (3-HP) as a precursor. 3-HP can be produced from renewable resources like sugars through microbial fermentation. Subsequent dehydration of 3-HP yields this compound. This pathway is considered a key strategy for the sustainable production of this compound.

Enzymatic Synthesis of this compound and its Precursors

Enzymatic processes offer a green and highly selective alternative for the synthesis of this compound and its precursors. While direct enzymatic synthesis of this compound is still an area of active research, enzymes are being explored for the production of key intermediates. For example, the conversion of bio-based feedstocks to precursors like 3-hydroxypropionic acid can be facilitated by specific enzymes.

Another innovative bio-based route starts from furfural (B47365), a platform chemical derived from biomass. d-nb.info This multi-step synthesis involves a photooxygenation of furfural to hydroxybutenolide, followed by catalytic oxidation to maleic anhydride (B1165640). The maleic anhydride is then hydrolyzed to maleic acid, which undergoes ethenolysis to produce two molecules of this compound. d-nb.info This process is notable for its high atom efficiency and minimal waste generation. d-nb.info

Lignocellulosic Biomass Conversion to this compound Precursors

Lignocellulosic biomass, a renewable and abundant resource, is a key feedstock for the sustainable production of this compound precursors. This biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin. Various strategies are being explored to convert these components into valuable chemical intermediates that can then be transformed into this compound.

One significant precursor derivable from lignocellulosic biomass is lactic acid. Lactic acid can be produced from the fermentation of sugars obtained from the hydrolysis of cellulose and hemicellulose. A notable advancement in this area is the development of new catalyst technologies that efficiently convert corn-derived lactic acid-based compounds into this compound with high yields. azom.com This approach has the potential to make renewable this compound cost-competitive with its fossil fuel-derived counterpart. azom.com

Another important precursor is 3-hydroxypropionic acid (3-HP). researchgate.netosti.gov Research has focused on engineering microorganisms to produce 3-HP from glucose, which can be sourced from lignocellulosic materials. researchgate.netrsc.org For instance, a novel oxaloacetate pathway has been successfully established in Saccharomyces cerevisiae for 3-HP biosynthesis. rsc.org

The conversion process often involves thermochemical methods like gasification, which transforms carbonaceous materials into gaseous products such as hydrogen, carbon monoxide, methane, and carbon dioxide at high temperatures. rsc.org This syngas can then be catalytically converted to this compound or its precursors.

Pyrolysis of Bio-based Polymers for this compound Generation

Pyrolysis, a thermal decomposition process in the absence of oxygen, presents a promising route for generating this compound from bio-based polymers. ieabioenergy.com This method is particularly advantageous for the chemical recycling of bioplastics. rsc.org

Polylactic Acid (PLA): The pyrolysis of PLA has been extensively studied. rsc.org The thermal degradation of PLA is a complex process that can yield this compound through cis-elimination. rsc.orgresearchgate.net Other products from PLA pyrolysis include lactide, cyclic oligomers, acetaldehyde, and carbon monoxide. rsc.orgresearchgate.netresearchgate.net The distribution of these products is highly dependent on reaction conditions such as temperature and the presence of catalysts. rsc.orgresearchmap.jp For instance, slow low-temperature pyrolysis of PLA can yield significant amounts of oil and energy gas. researchgate.net The use of certain catalysts can selectively promote the formation of specific products like lactide. rsc.org

Polyhydroxyalkanoates (PHAs): Pyrolysis of PHAs, such as poly(3-hydroxybutyrate) (P3HB), is another viable pathway to this compound. google.com This route avoids issues of low product yield and cell toxicity associated with direct microbial production of small molecules. google.com The pyrolysis of P3HP (a type of PHA) can be catalyzed by Brønsted-Lowry acids to produce this compound vapor, which is then recovered. google.com The main pyrolysis products of poly-3-hydroxybutyrate (PHB) are crotonic acid and its oligomers, formed primarily through cis-elimination. researchmap.jp Crotonic acid derived from PHA pyrolysis can be further processed to produce useful copolymers. nih.gov

The table below summarizes the key pyrolysis products of different bio-based polymers.

Bio-based PolymerKey Pyrolysis Products
Polylactic Acid (PLA)This compound, Lactide, Cyclic Oligomers, Acetaldehyde, Carbon Monoxide rsc.orgresearchgate.netresearchgate.net
Poly(3-hydroxybutyrate) (PHB)Crotonic Acid, Crotonic Acid Oligomers researchmap.jp
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)Crotonic Acid, 2-Pentenoic Acid nih.gov

Metabolic Engineering Strategies for Enhanced Bio-Acrylic Acid Titers

Metabolic engineering plays a crucial role in developing efficient microbial strains for the production of bio-based this compound and its precursors. The primary goal is to enhance the production titers by optimizing metabolic pathways and gene expression.

Production of 3-Hydroxypropionic Acid (3-HP): A significant focus of metabolic engineering has been the overproduction of 3-HP, a key precursor to this compound. researchgate.netpatrinum.ch Various microorganisms, including Escherichia coli, Saccharomyces cerevisiae, and Klebsiella pneumoniae, have been engineered for this purpose. mdpi.comresearchgate.netnih.gov

In Saccharomyces cerevisiae, strategies have included:

Establishing novel biosynthetic pathways, such as the oxaloacetate pathway. rsc.org

Localizing 3-HP biosynthetic enzymes within the mitochondria to leverage the mitochondrial acetyl-CoA pool, which has shown to improve 3-HP production. nih.gov

Overexpressing key enzymes like malonyl-CoA reductase from Chloroflexus aurantiacus and optimizing the supply of acetyl-CoA. researchgate.net

Using promoter engineering and dynamic control of dephosphorylation to optimize energy metabolism, leading to significant increases in 3-HP titers. rsc.org One study reported a final engineered strain producing 18.1 g/L of 3-HP. rsc.org

In Escherichia coli, research has focused on:

Developing strains capable of producing 3-HP from glucose via glycerol. sci-hub.se

Enhancing the expression of aldehyde dehydrogenase (ALDH) to boost 3-HP titers. mdpi.com An engineered E. coli strain expressing a mutant GabD4 with higher enzyme activity produced 71.9 g/L of 3-HP in fed-batch fermentation. mdpi.com

Direct Fermentative Production of this compound: Researchers have also successfully engineered E. coli for the direct fermentative production of this compound from glucose. sci-hub.se One approach involves a pathway proceeding through 3-HP, 3-HP-CoA, and Acryloyl-CoA. sci-hub.se Another novel biosynthetic pathway utilizes β-alanine as an intermediate. acs.orgnih.gov By partitioning the pathway and introducing efficient enzymes from various microbial sources, a final engineered strain produced 237 mg/L of this compound in fed-batch fermentation. acs.orgnih.gov

The following table highlights some of the engineered microbial strains and their reported production titers for 3-HP and this compound.

Engineered MicroorganismProductPathwayReported Titer
Saccharomyces cerevisiae3-Hydroxypropionic AcidOxaloacetate18.1 g/L rsc.org
Saccharomyces cerevisiae3-Hydroxypropionic AcidMalonyl-CoA Reductase9.8 g/L researchgate.net
Escherichia coli3-Hydroxypropionic AcidGlycerol71.9 g/L mdpi.com
Escherichia coliThis compound3-HP, 3-HP-CoA, Acryloyl-CoA0.12 g/L sci-hub.se
Escherichia coliThis compoundβ-Alanine237 mg/L acs.orgnih.gov

Biocatalytic Routes to this compound

Biocatalytic methods, utilizing either isolated enzymes or whole microbial cells, offer a green and highly selective alternative for this compound synthesis. nih.gov These processes typically occur under milder conditions compared to conventional chemical synthesis. nih.gov

Whole-Cell Biocatalysis: Whole-cell biocatalysts are advantageous due to their operational stability and the ease of large-scale production. nih.gov

From Acrylonitrile (B1666552): Several microorganisms, particularly from the genus Rhodococcus, are effective in converting acrylonitrile to this compound. nih.gov These bacteria possess enzymes like nitrile hydratase and amidase that facilitate this conversion. nih.gov Rhodococcus strains are chosen for industrial-scale production due to their robustness, high enzyme activities, and ability to tolerate high concentrations of the reactive substrate, acrylonitrile. nih.gov Streptomyces sp. MTCC 7546 has also been shown to biotransform acrylonitrile directly to this compound without forming amide byproducts. nih.gov

From Acrylamide (B121943): The thermotolerant bacterium Bacillus tequilensis (BITNR004) has been investigated for the conversion of acrylamide to this compound using its intracellular acrylamidase enzyme. researchgate.net This whole-cell biocatalyst demonstrated significant biotransformation efficiency. researchgate.net

Enzymatic Catalysis:

The conversion of acrylyl-CoA to this compound can be catalyzed by an acrylyl-CoA hydrolase (a type of thioesterase enzyme). google.com Yeast, bacterial, and fungal cells can be genetically modified to express this enzyme, enabling the production and potential secretion of this compound. google.com

Novel Synthetic Routes and Process Intensification in this compound Production

Research into this compound production is actively exploring novel synthetic pathways and process intensification technologies to improve efficiency, reduce costs, and enhance sustainability. catalysis.blogdatahorizzonresearch.com

Novel Catalytic Routes:

From Methanol and Acetic Acid: A novel route involves the direct conversion of methanol and acetic acid over a specially designed catalyst. cas.cn A TiO2-coated NASICON-type catalyst facilitates the dehydrogenation of methanol to formaldehyde, which then undergoes aldol condensation with acetic acid to form this compound and methyl acrylate (B77674). cas.cn This process avoids the use of aqueous formaldehyde solutions, which can cause catalyst deactivation and high separation energy consumption. cas.cn

From Lactic Acid: A sustainable method synthesizes this compound and its esters from alkyl lactates. umn.edu This two-step process involves the catalytic hydroesterification of alkyl lactate (B86563) with carbon monoxide and ethylene, followed by pyrolysis to yield acrylate esters and propionic acid. umn.edu

Improved Oxidation Catalysts: New catalysts are being developed for the conventional propylene/propane oxidation routes. For example, novel Mo-V oxide catalysts prepared using nanosphere templates have shown very high conversion of acrolein to this compound (99.1% conversion and 90.7% yield). researchgate.net

Process Intensification: Process intensification aims to combine multiple operations into a single unit, leading to smaller, more efficient, and often safer and more economical processes. europa.eu

Reactive Distillation (RD): RD integrates chemical reaction and distillation in one apparatus, which can reduce capital investment and energy consumption. researchgate.net It has been successfully applied to the synthesis of this compound via the transesterification of methyl acrylate with acetic acid using a solid acid catalyst. acs.orgfigshare.comacs.org RD is also used for the production of acrylate esters, such as 2-ethylhexyl acrylate, where it can avoid issues associated with traditional batch reactors. figshare.com

Membrane Reactors: Pervaporation-based hybrid processes are being investigated to overcome equilibrium limitations in reactions like the esterification of this compound with n-butanol to produce butyl acrylate. acs.org A fixed-bed membrane reactor achieved a reaction conversion of 98.7%, a significant increase compared to a conventional fixed-bed reactor. acs.org

Modular and Continuous Production: There is a move towards developing modular, continuous production concepts. europa.eu For instance, a novel process for the continuous polymerization of this compound in a tubular reactor has been developed, achieving a significant intensification factor compared to traditional semi-batch processes. europa.eu

The table below summarizes some of the novel routes and process intensification technologies for this compound production.

TechnologyDescriptionKey Advantages
Catalytic conversion of methanol and acetic acidDirect synthesis over a TiO2-coated NASICON catalyst. cas.cnAvoids aqueous formaldehyde, potentially lower energy consumption. cas.cn
Reactive Distillation (RD)Combines reaction and separation in a single unit. researchgate.netReduced capital and energy costs, overcomes equilibrium limitations. researchgate.net
Membrane Reactors (Pervaporation)Integrates reaction with membrane-based separation. acs.orgIncreased conversion, suitable for heat-sensitive products. acs.org
Continuous Tubular ReactorContinuous polymerization process. europa.euHigh intensification factor, reduced gel formation. europa.eu

Polymerization and Copolymerization Dynamics of Acrylic Acid

Mechanistic Studies of Acrylic Acid Polymerization

The polymerization of this compound (AA) is a critical process for producing poly(this compound) (PAA), a polymer with a wide array of industrial applications, including as a superabsorbent, dispersant, and in coatings. mdpi.comacs.org The properties of the resulting PAA are highly dependent on its molecular weight, which in turn is controlled by the polymerization method and conditions. mdpi.com The polymerization of this compound is highly exothermic, with a reaction heat of approximately -77.4 kJ·mol–1, which presents challenges for temperature control, especially in bulk and solution polymerization. mdpi.comacs.org

The rate constants for this compound polymerization are significantly affected by the reaction medium. For instance, polymerization in isopropanol (B130326) is about 10 times slower than in water under similar conditions. mdpi.com The degree of neutralization of the this compound also plays a crucial role; as the pH increases, the concentration of ionized species rises, leading to different propagation rate constants between the ionized and non-ionized forms of the monomer. mdpi.com

Table 1: Kinetic Parameters for this compound Polymerization

ParameterValueConditionsReference
Monomer Reaction Order1.73 ± 0.15In isopropanol (150 g/L), AIBN initiator mdpi.com
Activation Energy58.6 ± 0.8 kJ/mol0.5 mol% AIBN in isopropanol mdpi.com
Activation Energy88.5 ± 1.5 kJ/mol1.0 mol% AIBN in isopropanol mdpi.com
Reaction Enthalpy-66.4 ± 4.8 kJ/molIn isopropanol mdpi.com
Reaction Enthalpy-77.4 kJ·mol–1Free radical polymerization acs.org
Overall Activation Energy~22.7 kcal/molNO2 initiator in benzene tandfonline.com

This table presents a selection of experimentally determined kinetic parameters for the polymerization of this compound under various conditions.

To achieve better control over the molecular weight and obtain polymers with narrow molecular weight distributions (low polydispersity index, PDI), controlled/living radical polymerization (CLRP) techniques have been applied to this compound. These methods include:

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile method for controlling the polymerization of this compound in both aqueous and organic media. acs.orgtandfonline.com It utilizes a chain transfer agent (CTA), typically a trithiocarbonate, to mediate the polymerization, allowing for the synthesis of well-defined PAA with predictable molecular weights and low PDIs. tandfonline.comresearchgate.net The direct polymerization of AA in water via RAFT can produce high molecular weight, linear PAA. tandfonline.com The resulting PAA can also be used as a macro-RAFT agent for chain extension with fresh AA monomer. tandfonline.com However, at high conversions, chain transfer to the polymer can occur, leading to branching. acs.org

Nitroxide-Mediated Polymerization (NMP): NMP of this compound can be challenging because the nitroxide mediators can decompose in the acidic medium. acs.orgmdpi.com However, by using specific nitroxides and conditions, such as the addition of free nitroxide mediators like SG1, the copolymerization of this compound with styrene (B11656) can be controlled. squarespace.com

Atom Transfer Radical Polymerization (ATRP): The ATRP of this compound is often uncontrolled because the polymer can ligate the metal catalyst, effectively poisoning it. acs.orgmdpi.com

Emulsion polymerization is a widely used industrial process for producing acrylic polymers. In this technique, the monomer is emulsified in an aqueous phase with the aid of a surfactant. The polymerization is typically initiated by a water-soluble initiator. pcc.eu The process offers advantages such as high polymerization rates, high molecular weights, and good heat transfer.

The choice of surfactant is critical and affects polymerization rate, latex stability, and the final properties of the polymer. wikipedia.org Anionic surfactants like sodium lauryl sulfate (B86663) are commonly used, often in combination with nonionic surfactants to improve stability. pcc.euwikipedia.org The surfactant forms micelles, which are the primary sites for particle nucleation and polymerization. pcc.eu The rate of polymerization in emulsion systems can be influenced by factors such as the type and concentration of the surfactant and initiator. cdnsciencepub.com For acrylic monomers, the rates are generally higher for acrylates compared to methacrylates, which is attributed to less steric hindrance. cdnsciencepub.com

Solution Polymerization: In this method, the monomer and initiator are dissolved in a suitable solvent. mdpi.com Aqueous solution polymerization is common for this compound due to its water solubility. mdpi.comtandfonline.com The solvent helps to dissipate the heat of polymerization, but it can also participate in chain transfer reactions, which can be used to control the molecular weight of the polymer. mdpi.com For example, isopropanol acts as a chain-transferring solvent, leading to the production of low molecular weight PAA. mdpi.com The polymerization rate and the resulting polymer's molecular weight are influenced by the monomer and initiator concentrations, temperature, and the type of solvent. mdpi.comtandfonline.com

Bulk Polymerization: This involves the polymerization of the monomer in the absence of a solvent. mdpi.com It offers the advantage of producing a pure polymer. However, the high exothermicity of this compound polymerization and the significant increase in viscosity (the gel effect) make temperature control and processing difficult. mdpi.commcmaster.ca Despite these challenges, bulk polymerization of this compound has been demonstrated using methods like dielectric-barrier discharge (DBD) plasma, which can initiate polymerization at room temperature without the need for initiators or solvents. mdpi.comnih.gov

Photoinitiated polymerization utilizes light to generate radicals and initiate polymerization. This technique offers spatial and temporal control over the polymerization process. For this compound, blue light in conjunction with a photoinitiator system, such as camphorquinone/diphenyl iodonium (B1229267) hexafluorophosphate (B91526) (CQ/DPI), can be used to induce polymerization and form hydrogels. jlu.edu.cn The polymerization rate is proportional to the square root of the initiator concentration and the light intensity. jlu.edu.cn

UV-induced polymerization is another common method. researchgate.netmdpi.com The kinetics of UV-induced cotelomerization of this compound with other monomers, like n-butyl acrylate (B77674), show that the this compound content significantly influences the reaction rate and monomer conversion. researchgate.netmdpi.com The presence of graphene-based nanomaterials in acrylic photopolymers can affect the polymerization kinetics, with graphene tending to inhibit the reaction while graphene oxide can show a dual effect of inhibition and promotion. mdpi.com

Copolymerization Behavior of this compound

This compound is frequently copolymerized with other monomers to tailor the properties of the resulting polymer for specific applications. The copolymerization behavior is described by the reactivity ratios of the monomers, which indicate the relative tendency of a growing polymer chain to add a monomer of the same type versus the other monomer.

With Acrylamide (B121943): Copolymers of acrylamide and this compound are important water-soluble polyelectrolytes. polimi.it The copolymerization is influenced by electrostatic interactions, and the reactivity ratios can be affected by monomer and electrolyte concentrations. polimi.it In a study using RAFT polymerization in dimethyl sulfoxide, the reactivity ratios for the copolymerization of non-ionized this compound (AA) and acrylamide (Am) were found to be rAA = 1.55 ± 0.02 and rAm = 0.75 ± 0.02, indicating that this compound is more reactive. researchgate.net

With Styrene: Copolymers of styrene and this compound are used in coatings and adhesives. mcmaster.ca The reactivity ratios for this system can vary depending on the polymerization method and conditions. In nitroxide-mediated polymerization, the reactivity ratios were estimated to be rAA = 0.25 ± 0.11 and rS = 0.93 ± 0.37. squarespace.com In RAFT polymerization, a high reactivity of AA-terminal radicals towards styrene (rAA = 0.082) was observed, leading to the formation of gradient copolymers. rsc.org

With Vinyl Acetate (B1210297): The copolymerization of this compound and vinyl acetate is challenging due to the large difference in their reactivities. mdpi.com For instance, in bulk polymerization, the reactivity ratios are rAA = 10 and rVAc = 0.01, indicating a strong tendency for this compound to homopolymerize. mdpi.com

With Isobutylene Polyethylene Glycol (TPEG): These copolymers are used as polycarboxylate superplasticizers. infona.pl Due to the bulky nature of the TPEG monomer, the penultimate copolymerization model is more suitable for describing the copolymerization behavior. The reactivity ratios were found to be rAA = 10.888 and rTPEG = 0.012. infona.pl

Table 2: Reactivity Ratios for Copolymerization of this compound (M1)

Comonomer (M2)r1 (this compound)r2 (Comonomer)Polymerization SystemReference
Acrylamide1.55 ± 0.020.75 ± 0.02RAFT in DMSO researchgate.net
Styrene0.25 ± 0.110.93 ± 0.37NMP squarespace.com
Styrene0.082-RAFT rsc.org
Vinyl Acetate100.01Bulk mdpi.com
Vinyl Acetate0.960.06Ethanol/water (1/1 w/w) mdpi.com
Isobutylene Polyethylene Glycol10.8880.012Free-radical infona.pl

This table provides a summary of reported reactivity ratios for the copolymerization of this compound with various comonomers under different polymerization conditions.

Reactivity Ratios in this compound Copolymer Systems

The behavior of this compound in copolymerization is quantified by reactivity ratios (r1 and r2), which describe the relative preference of a propagating polymer chain ending in one monomer to add the same monomer (r > 1) or the comonomer (r < 1). These ratios are critical in predicting and controlling the composition and microstructure of the resulting copolymer.

In the copolymerization of this compound (AA) with acrylamide (AM), studies have shown that the reactivity of this compound is higher than that of acrylamide. researchcommons.org Using the Kelen-Tudos and Fineman-Ross graphical methods, the reactivity ratios were determined to be r1(AM) = 0.620 and r2(AA) = 0.996, indicating a tendency towards the incorporation of this compound into the growing polymer chain. researchcommons.org This suggests that in an equimolar feed, the resulting copolymer will be richer in this compound units.

The pH of the polymerization medium also plays a crucial role, particularly in aqueous systems. The degree of ionization of this compound (α_AA) directly impacts its intrinsic reactivity. acs.org When copolymerized with hydrophobic comonomers like 2-methoxyethyl acrylate (MEA) and methyl acrylate (MA) in aqueous heterogeneous systems, a significant change in apparent reactivity is observed with increasing α_AA. acs.org This is attributed to the partitioning of the more hydrophilic ionized this compound between the dispersed and continuous phases. acs.org By manipulating the pH, it is possible to control the composition profile of the resulting copolymers, even producing block-like structures by changing the pH in situ. acs.org

In the copolymerization of N-vinylpyrrolidone (NVP) and this compound, the reactivity ratio of NVP (r1) was found to be greater than that of this compound (r2), with the product of the two (r1r2) being less than one. sapub.org This indicates a random distribution of monomer units in the copolymer chain, with the copolymer being richer in NVP units. sapub.org The electrostatic interactions between charged monomer units also govern the copolymerization kinetics. polimi.it In the copolymerization of acrylamide with fully ionized this compound, increasing the monomer concentration or the ionic strength of the solution enhances the incorporation of the ionized this compound into the polymer chains by screening the electrostatic repulsion between the charged units. polimi.it

Table 1: Reactivity Ratios in Various this compound Copolymer Systems

Comonomer 1 (M1)Comonomer 2 (M2)r1r2Polymerization SystemReference
Acrylamide (AM)This compound (AA)0.6200.996Benzene, 70°C, Benzoyl Peroxide initiator researchcommons.org
This compound (AA)HPEG Macromonomer1.700.017Acidic aqueous solution, 40% monomer concentration acs.org
N-Vinylpyrrolidone (NVP)This compound (AA)> r2< 1 (product r1r2)Aqueous solution, 45°C, Hydrogen Peroxide initiator sapub.org

Architecture Control in this compound Copolymers

The architecture of a copolymer—whether it is linear, branched, star-shaped, or a block or random copolymer—profoundly influences its macroscopic properties. Modern controlled polymerization techniques have enabled the synthesis of this compound copolymers with a wide range of well-defined architectures.

The synthesis of a library of poly(this compound) derivatives with linear, branched, and star architectures has been reported. uq.edu.au These complex architectures are achieved through the development of specific synthetic methodologies that allow for precise control over branching, chain-ends, and the degree of polymerization. uq.edu.au For instance, the incorporation of a "branching" monomer during polymerization can lead to the formation of comb-like or hyperbranched structures. The degree of branching, defined as the ratio of the degree of polymerization of the branches to that of the main backbone, is a key parameter that can be tuned to control the polymer's properties. uq.edu.au

The distribution of monomer units within the copolymer is another critical aspect of architectural control. In the case of ethylene-co-acrylic acid (EAA) copolymers, acyclic diene metathesis (ADMET) polymerization can be used to create materials with precisely placed pendant carboxylic acid groups along the polymer backbone, for example, every 9th, 15th, or 21st carbon. acs.org In contrast, ring-opening metathesis polymerization (ROMP) can produce EAA copolymers with a more irregular distribution of acid groups. acs.org This precise control over the monomer sequence distribution leads to unique polymer morphologies and crystallization behaviors. acs.org Similarly, for poly(alkyl methacrylate-co-acrylic acid) copolymers, both block and random monomer sequence distributions can be achieved, leading to different self-assembly behaviors in solution. whiterose.ac.uk

Graft Copolymerization of this compound onto Substrates

Graft copolymerization is a powerful technique for modifying the surface properties of a material by covalently attaching polymer chains to a pre-existing substrate. This compound is frequently used as the monomer in graft polymerization to impart hydrophilicity, functionality, and reactivity to various substrates.

Cellulose (B213188), an abundant natural polymer, is a common substrate for graft copolymerization with this compound. The process is often initiated by creating active sites on the cellulose backbone, for example, by using a chemical initiator like ceric ammonium (B1175870) nitrate (B79036) (CAN). dergipark.org.trresearchgate.net The grafting parameters, such as grafting yield and efficiency, can be controlled by varying the reaction conditions, including temperature, time, and the concentrations of the monomer and initiator. dergipark.org.tr For instance, in the grafting of this compound onto acetylated cellulose from maize cob, a maximum grafting yield of 85% was achieved at 70°C after 3 hours. dergipark.org.tr Pre-treatment of the cellulose substrate, such as with sodium hydroxide, can influence the grafting percentage. researchgate.net

Polymer films are another important class of substrates for graft polymerization. Plasma treatment can be used to activate the surface of a polymer film, such as poly(ethylene terephthalate) (PET), creating radicals that can initiate the graft polymerization of this compound. nih.gov This results in a surface with a high density of carboxylic acid groups, which can significantly alter the surface properties, such as wettability. nih.gov The graft density can be controlled, and this, in turn, affects the surface roughness and the amount of other molecules, like collagen, that can be immobilized on the surface. nih.gov

Patterned grafting of this compound onto polymer substrates can also be achieved. researchgate.net By selectively irradiating a polymer surface, for example, with proton ions through a mask, graft polymerization of this compound can be confined to the irradiated regions. researchgate.net This creates well-defined patterns of poly(this compound) on the substrate surface, with the degree of grafting dependent on factors like the ion fluence, grafting time, and monomer concentration. researchgate.net

The grafting of this compound is not limited to natural polymers and synthetic films. It can also be performed on other materials, such as Plantago psyllium mucilage, a natural polysaccharide. iosrjournals.org Using a ceric ion initiator, this compound can be grafted onto the mucilage, with the grafting ratio being influenced by the initial concentrations of the monomer and the initiator. iosrjournals.org

Table 2: Substrates and Conditions for Graft Copolymerization of this compound

SubstrateInitiation MethodKey FindingsReference
CelluloseCeric Ammonium Nitrate (CAN)Grafting yield and efficiency are dependent on temperature, time, and reactant concentrations. dergipark.org.trresearchgate.net
Poly(ethylene terephthalate) (PET) FilmPlasma TreatmentGrafting leads to increased surface wettability and allows for further surface functionalization. nih.gov
Perfluorinated Poly(ethylene-co-propylene) (FEP) FilmIon ImplantationAllows for patterned grafting, creating well-defined regions of poly(this compound). researchgate.net
Plantago Psyllium MucilageCeric Ammonium IonGrafting ratio is influenced by monomer and initiator concentrations. iosrjournals.org

Polymer Architecture and Molecular Weight Control in this compound Systems

The control over polymer architecture and molecular weight is fundamental to designing poly(this compound) (PAA) and its copolymers for specific applications. As discussed, techniques like RAFT polymerization provide excellent control over these parameters. acs.org The molecular weight of block copolymers can be systematically increased by increasing the ratio of the monomer to the macro-RAFT agent, while maintaining low dispersity. acs.org

The development of new synthetic methodologies has enabled the creation of a comprehensive library of well-defined PAA architectures, including linear, single-branched, precision-branched comb, and star polymers. uq.edu.au The ability to accurately control chain lengths and branch points is crucial for understanding the structure-property relationships of these polymers. For example, in the context of their use as dispersants, the degree of branching has been shown to be a critical factor influencing their performance. uq.edu.au

In addition to controlled radical polymerization techniques, metathesis polymerization methods also offer a high degree of control. acs.org ADMET and ROMP can be used to synthesize linear ethylene-co-acrylic acid copolymers with either precise or irregular placement of the carboxylic acid groups, which in turn dictates the polymer's morphology and physical properties. acs.org

The choice of polymerization technique is paramount. While conventional free-radical polymerization is widely used, it offers poor control over polymer properties like molecular weight and dispersity. whiterose.ac.uk In contrast, living radical polymerization techniques provide much greater control, allowing for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. whiterose.ac.uk This level of control is essential for applications where subtle variations in polymer structure can have a significant impact on performance.

Advanced Materials Science Applications of Acrylic Acid Polymers

Superabsorbent Polymer Development from Acrylic Acid

Superabsorbent polymers (SAPs) derived from this compound are cross-linked hydrophilic polymers capable of absorbing and retaining extraordinary amounts of liquid relative to their own mass. researchgate.netmdpi.com The foundation of their remarkable absorbency lies in the presence of carboxylate groups along the polymer chain, which, upon contact with an aqueous medium, ionize and create a high osmotic pressure, drawing water into the polymer network. researchgate.net The development of these materials involves the polymerization of partially neutralized this compound, often in the presence of a cross-linking agent, to form a three-dimensional network structure. researchgate.netnih.gov This network structure is crucial for preventing the dissolution of the polymer while allowing for significant swelling.

The synthesis of high-performance superabsorbent hydrogels from this compound is a scientifically controlled process involving the polymerization of this compound monomers, which are often partially neutralized, in the presence of a cross-linker and an initiator. tandfonline.comtsijournals.com Solution polymerization is a common method where this compound, a cross-linking agent such as N,N′-methylenebisacrylamide (MBA), and an initiator like potassium persulfate (KPS) are dissolved in an aqueous solution. tandfonline.comtsijournals.com The polymerization is initiated by heat or radiation, leading to the formation of a cross-linked polymer network. ugm.ac.id

The degree of neutralization of this compound is a critical parameter that significantly influences the swelling capacity of the resulting superabsorbent polymer. researchgate.net Neutralization, typically with sodium hydroxide, converts the carboxylic acid groups to sodium carboxylate groups. This enhances the osmotic pressure within the hydrogel, leading to increased water absorption. Research has shown that an optimal degree of neutralization, often between 65% and 70%, results in maximum swelling capacity due to the balance of electrostatic repulsion between the carboxylate groups and the integrity of the polymer network. researchgate.net

Graft copolymerization is another advanced technique used to synthesize superabsorbent hydrogels with enhanced properties. nih.gov This method involves grafting poly(this compound) chains onto a backbone of a natural polymer, such as starch or cellulose (B213188). mdpi.comnih.gov This approach can improve the biodegradability of the resulting superabsorbent polymer while maintaining high water absorbency. mdpi.com

The selection of the initiator and cross-linker, along with their concentrations, plays a pivotal role in determining the final properties of the hydrogel. The initiator concentration affects the rate of polymerization and the molecular weight of the polymer chains, while the cross-linker concentration dictates the cross-link density of the network. nih.govnih.gov A higher cross-link density generally results in a more rigid gel with lower swelling capacity but greater mechanical strength. nih.gov

Table 1: Key Parameters in the Synthesis of this compound-Based Superabsorbent Hydrogels

ParameterRole in SynthesisEffect on Hydrogel Properties
Degree of Neutralization Controls the concentration of carboxylate groups.Influences osmotic pressure and swelling capacity.
Cross-linker Concentration Determines the density of the polymer network.Affects swelling capacity, gel strength, and elasticity.
Initiator Concentration Initiates the polymerization reaction.Influences polymerization rate and molecular weight.
Monomer Concentration Provides the building blocks for the polymer chains.Affects the overall polymer content and network formation.

The swelling of this compound-based hydrogels is a complex process governed by several interconnected mechanisms. The primary driving force is the osmotic pressure difference between the interior of the hydrogel and the external solution. researchgate.net When the hydrogel is placed in water, the carboxylate groups along the polymer chains ionize, creating a high concentration of mobile counter-ions (e.g., Na+) within the gel network. This high ionic concentration results in a large osmotic pressure, which draws water into the hydrogel.

The swelling process is also influenced by the electrostatic repulsion between the negatively charged carboxylate groups. This repulsion causes the polymer chains to uncoil and expand, creating more space for water molecules to enter the network. mdpi.com The extent of swelling is ultimately limited by the elastic retraction force of the cross-linked polymer network, which opposes the expansion. The equilibrium swelling capacity is reached when the osmotic swelling pressure is balanced by the elastic retraction force of the network. researchgate.net

The performance of these hydrogels is characterized by several key parameters, including equilibrium water absorbency, swelling rate, and absorbency under load (AUL). Equilibrium water absorbency measures the maximum amount of water a hydrogel can absorb. The swelling rate describes how quickly the hydrogel absorbs water. frontiersin.org AUL is a critical parameter for applications where the hydrogel will be subjected to pressure, as it measures the water absorption capacity while under a specific load. frontiersin.org

The swelling behavior of this compound hydrogels is highly sensitive to the properties of the external solution, such as pH and ionic strength. mdpi.comscispace.com In solutions with high ionic strength, the osmotic pressure difference is reduced, leading to a significant decrease in swelling capacity. neliti.com This phenomenon is often referred to as "salt poisoning." The pH of the surrounding medium also plays a crucial role; at low pH, the carboxylate groups are protonated, reducing electrostatic repulsion and consequently lowering the swelling capacity. mdpi.com

Table 2: Factors Influencing the Swelling Performance of this compound Hydrogels

FactorMechanism of InfluenceImpact on Swelling Capacity
Ionic Strength of External Solution Reduces the osmotic pressure difference between the hydrogel and the solution.Decreases
pH of External Solution Affects the ionization of carboxyl groups, altering electrostatic repulsion.Decreases at low pH
Cross-link Density Increases the elastic retraction force of the polymer network.Decreases with higher density
Temperature Can affect polymer chain mobility and water viscosity.Can increase or decrease depending on the specific polymer system

Coatings and Adhesives Technologies Incorporating this compound

This compound and its derivatives are fundamental components in the formulation of a wide array of coatings and adhesives. The inclusion of this compound in polymer formulations for these applications imparts desirable properties such as enhanced adhesion, improved cohesion, and increased durability. acs.org The carboxylic acid functionality provides sites for cross-linking and promotes adhesion to various substrates through hydrogen bonding and other intermolecular forces. acs.org

The formulation of this compound-based coatings is a multi-component science, involving a binder, a solvent or dispersion medium, pigments, and various additives. google.comsciencepublishinggroup.com The binder, which is the film-forming component, is typically a copolymer of this compound with other acrylic esters, such as methyl acrylate (B77674) or ethyl acrylate. google.com The ratio of this compound to other monomers in the copolymer is a critical factor that determines the properties of the final coating, including its hardness, flexibility, and adhesion. acs.org

Water-based acrylic coatings, often referred to as latex or emulsion paints, utilize water as the dispersion medium, making them environmentally friendly due to their low volatile organic compound (VOC) content. google.com In these formulations, the acrylic polymer is dispersed as fine particles in water. During the drying process, the water evaporates, and the polymer particles coalesce to form a continuous, protective film.

The formulation of these coatings also includes various additives to enhance specific properties. Surfactants are used to stabilize the polymer emulsion. Thickeners control the rheology and application properties of the paint. Biocides prevent microbial growth in the can and on the dried film. sciencepublishinggroup.com Defoamers are added to eliminate foam during manufacturing and application. sciencepublishinggroup.com

Table 3: Typical Components of an this compound-Based Coating Formulation

ComponentFunctionExample Compounds
Binder Forms the continuous film and provides adhesion and durability.Copolymers of this compound, methyl acrylate, ethyl acrylate
Solvent/Dispersion Medium Carries the solid components and evaporates during drying.Water, organic solvents
Pigments Provide color, opacity, and other functional properties.Titanium dioxide, iron oxides
Additives Modify properties such as rheology, stability, and resistance.Surfactants, thickeners, biocides, defoamers

The adhesion of this compound polymers in bonding applications, particularly in pressure-sensitive adhesives (PSAs), is a result of a combination of physical and chemical interactions at the interface between the adhesive and the substrate. specialchem.comyoutube.com One of the primary mechanisms is thermodynamic adhesion, which involves the wetting of the substrate by the adhesive. researchgate.net Acrylic polymers, especially those with low glass transition temperatures, can flow and conform to the microscopic irregularities of a surface, maximizing the contact area. specialchem.com

The presence of this compound in the polymer chain significantly enhances adhesion through specific interactions. The carboxylic acid groups are capable of forming strong hydrogen bonds with polar substrates, such as glass, metals, and cellulose-based materials. acs.org This chemical interaction greatly increases the work of adhesion, which is the energy required to separate the adhesive from the substrate.

Cross-linking is another important factor in the adhesion of acrylic polymers. The carboxylic acid groups on the polymer chains can serve as sites for cross-linking, which increases the cohesive strength of the adhesive. specialchem.com A balance between adhesive and cohesive forces is essential for optimal performance. Too little cohesion can lead to adhesive failure, where the adhesive splits, leaving residue on both surfaces. Too much cohesion can reduce the tackiness and wetting ability of the adhesive, leading to a weaker bond.

The versatility of this compound chemistry allows for the development of advanced functional coatings with tailored properties. By incorporating different functional monomers and derivatives of this compound into the polymer structure, coatings with enhanced performance characteristics can be created.

One area of significant research is the development of epoxy-functional acrylic coatings. researchgate.netgoogle.com These coatings are typically formulated with an epoxy-functional acrylic resin and a curative, often a polycarboxylic acid. google.com The reaction between the epoxy groups and the carboxylic acid groups forms a highly cross-linked network, resulting in coatings with excellent chemical resistance, hardness, and durability. researchgate.net These are often used in demanding applications such as automotive clear coats and industrial protective coatings.

Another approach involves the use of acrylic-urethane hybrid polymers. These materials combine the toughness and abrasion resistance of polyurethanes with the weatherability and cost-effectiveness of acrylics. mdpi.com The synthesis of these hybrids can involve the polymerization of acrylic monomers in the presence of a polyurethane dispersion, leading to an interpenetrating polymer network with synergistic properties. mdpi.com

Furthermore, the incorporation of specific functional groups can impart unique properties to the coatings. For example, the inclusion of hydrophilic monomers can create anti-fogging coatings, while the addition of fluorine-containing acrylic monomers can produce superhydrophobic and oleophobic surfaces. The ability to precisely control the chemical composition and architecture of this compound-based polymers continues to drive innovation in the field of advanced functional coatings.

Corrosion Inhibition by this compound-based Coatings

This compound-based polymers are integral to the formulation of advanced protective coatings that inhibit corrosion, a significant challenge in numerous industries. These polymers and their derivatives can act as effective corrosion inhibitors for various metals, including steel and copper. Their mechanism of protection often involves the formation of a stable, adsorbed film on the metal surface, which acts as a barrier to corrosive agents. mdpi.comnih.gov

Research has demonstrated that poly(this compound) (PAA) can act as a mixed-type inhibitor, influencing both the anodic and cathodic reactions of the corrosion process. The effectiveness of these coatings is often enhanced by incorporating other substances. For example, a ternary formulation containing poly(this compound), nickel ions, and sodium gluconate has been shown to achieve a corrosion inhibition efficiency of up to 89% for mild steel in a chloride environment. sphinxsai.com In acidic solutions, poly(this compound) has demonstrated significant effectiveness as a corrosion inhibitor for carbon steel, with efficiency increasing with higher concentrations of the polymer. For instance, at a concentration of 400 ppm, an inhibition efficiency of 89.9% has been observed.

Copolymers of this compound have also been developed to enhance corrosion protection. Poly(methyl acrylate)-co-poly(this compound imidazoline) has shown an inhibition efficiency as high as 82% in a sulfuric acid environment. nih.gov The performance of acrylic-based waterborne paints can be significantly improved by incorporating non-toxic organic corrosion inhibitors. researchgate.net Furthermore, the addition of nanoparticles, such as cerium oxide, to waterborne acrylic coatings has been found to enhance the corrosion protection of steel. researchgate.net

Table 1: Performance of this compound-Based Corrosion Inhibitors
Inhibitor SystemMetalCorrosive MediumInhibition Efficiency (%)
Poly(this compound) (PAA)Copper1.0 M Nitric Acid84
PAA (400 ppm)Carbon Steel1M HCl89.9
PAA / Ni2+ / Sodium gluconateMild SteelChloride solution89
Poly(methyl acrylate)-co-poly(this compound imidazoline)Steel1 mol/L H2SO482

Biomedical and Pharmaceutical Applications of this compound-based Materials

Polymers based on this compound have garnered significant attention in the biomedical and pharmaceutical fields due to their biocompatibility, tunable properties, and responsiveness to physiological stimuli.

This compound-based hydrogels are extensively investigated as carriers for controlled drug delivery. njpas.com.ng Their pH-sensitive nature, stemming from the carboxylic acid groups, allows for targeted release of therapeutic agents in specific environments within the body. mdpi.com These hydrogels can be designed to swell and release drugs in response to changes in pH, making them ideal for oral drug delivery systems that can protect drugs from the acidic environment of the stomach and release them in the more neutral pH of the intestines. plos.org

A variety of drugs have been successfully incorporated into and released from this compound hydrogels. For instance, hydrogels have been developed for the colon-specific delivery of the anticancer drug 5-fluorouracil. researchgate.netingentaconnect.com In one study, a poly(this compound-co-acrylamide) hydrogel nanoparticle system demonstrated that a higher amount of 5-fluorouracil (61 ± 2.1%) reached the colon compared to a normal hydrogel (40 ± 3.6%). researchgate.netingentaconnect.com Other examples include the controlled release of acetaminophen, a common analgesic and antipyretic, and diphenylhydramine hydrochloride, an antihistamine. njpas.com.ngmdpi.com Research has shown that a polythis compound hydrogel achieved 98% loading of diphenylhydramine hydrochloride and released 60% of the drug in simulated gastric fluid (pH 1.2) and 83% in simulated intestinal fluid (pH 7.4) over 48 hours. njpas.com.ng

The drug loading and release kinetics of these hydrogels are influenced by their composition, such as the concentration of this compound and the cross-linking agent. scielo.br An increase in this compound content generally leads to higher drug loading capacity. scielo.br The release mechanism is often non-Fickian, indicating that it is controlled by a combination of drug diffusion and polymer chain relaxation. plos.org

Table 2: Drug Release from this compound-Based Hydrogels
DrugHydrogel SystemRelease ConditionsKey Findings
5-FluorouracilPoly(this compound-co-acrylamide) nanoparticlesOral delivery61% of drug reached the colon
AcetaminophenAspartic acid-graft-poly(this compound)pH 1.2 and 7.4Sustained release over a long period
Diphenylhydramine hydrochloridePoly(this compound)Simulated gastric and intestinal fluid83% release in simulated intestinal fluid over 48 hours
Tramadol HClPolyvinylpyrrolidone/acrylic acidpH 1.2, 5.5, and 7.5Release increased with higher pH and this compound content

This compound polymers are valuable materials for creating scaffolds in tissue engineering, which aims to repair or replace damaged tissues. nih.gov These scaffolds provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation, ultimately leading to the formation of new tissue. utoronto.ca The properties of these scaffolds, such as porosity, mechanical strength, and degradation rate, can be tailored to meet the specific requirements of the target tissue. explorationpub.com

In bone tissue engineering, poly(this compound)-based scaffolds have shown promise. For example, a novel scaffold composed of poly(this compound) and tricalcium phosphate nanoparticles has been developed. nih.gov This composite scaffold mimics the structure of bone and has demonstrated good porosity (68%) and pore sizes ranging from 3-120 μm, which are suitable for bone regeneration. nih.gov In vivo studies with this scaffold in a rat model showed its potential for bone regeneration. nih.gov

For soft tissue applications, hydrogels based on cysteine-modified poly(this compound) have been synthesized. nih.gov These hydrogels exhibit tunable mechanical properties, with Young's modulus values ranging from approximately 2 to 35 kPa, which falls within the range of most soft tissues. nih.gov Importantly, these scaffolds support excellent cell adhesion and viability without the need for additional surface modifications with extracellular matrix proteins. nih.gov Electrospinning is another technique used to fabricate nanofibrous scaffolds from this compound-based polymers, which can mimic the natural extracellular matrix and support three-dimensional cell growth. mdpi.com

Bioadhesion, the adhesion of a material to a biological surface such as a mucous membrane (mucoadhesion), is a critical property of poly(this compound) that is exploited in various biomedical applications, particularly in drug delivery. researchgate.netmdpi.com This property allows for prolonged contact time at the site of application, leading to improved drug absorption. researchgate.net

The primary mechanism behind the mucoadhesive properties of poly(this compound) is the formation of hydrogen bonds between the carboxylic acid groups of the polymer and the glycoproteins in the mucus layer. nih.govsemanticscholar.org The density of these carboxyl groups is a crucial factor, with studies indicating that a high concentration of protonated carboxyl groups is necessary for effective mucoadhesion. nih.gov The process of mucoadhesion typically involves two stages: first, intimate contact between the polymer and the mucosal surface, and second, the interpenetration of the polymer chains with the mucus glycoproteins and the formation of secondary chemical bonds. researchgate.net

The adhesive strength of poly(this compound) is also influenced by the pH of the surrounding environment. nih.gov The flexibility of the polymer chains is another important factor, as it allows for maximum interaction and hydrogen bond formation with the mucus layer. nih.gov By modifying poly(this compound) with other polymers, such as polyether, the mucoadhesive properties can be further tailored for specific applications. researchgate.net

Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a fundamental requirement for any material used in the biomedical field. mdpi.com Poly(this compound) and its derivatives are generally considered to be biocompatible, which has led to their widespread investigation for various medical applications. nih.gov

In vitro studies are commonly performed to assess the biocompatibility of this compound-based polymers. These studies often involve culturing cells in the presence of the material and evaluating cell viability, adhesion, and proliferation. For instance, biocompatibility studies of cysteine-modified poly(this compound) hydrogels with RPE1 cells (retinal pigment epithelial cells) have shown excellent cell adhesion and viability. nih.gov Similarly, poly(this compound)-based silicone hydrogels have been found to have good cell viability in studies using fluorescence staining and CCK-8 assays. mdpi.com

The biocompatibility of these polymers is crucial for their application in tissue engineering scaffolds and drug delivery systems, as they must not elicit a significant inflammatory or toxic response in the body. nih.govnih.gov The biodegradable nature of some poly(this compound)-based materials is also an important aspect of their biocompatibility, as it allows them to be gradually broken down and absorbed by the body after they have served their purpose. nih.gov

Water Treatment and Environmental Remediation with this compound Polymers

Polymers of this compound play a significant role in water treatment and environmental remediation due to their properties as flocculants and adsorbents. mdpi.comaquaenergyexpo.com These polymers are effective in removing various contaminants from wastewater, including suspended solids, heavy metals, and organic pollutants. mdpi.com

As flocculants, poly(this compound) and its copolymers, such as poly(acrylamide-co-acrylic acid), are used to agglomerate fine suspended particles in water, making them easier to remove through sedimentation or filtration. researchgate.netyoutube.com The carboxylic acid groups in the polymer chain can interact with suspended particles, neutralizing their surface charges and facilitating the formation of larger flocs. mdpi.com For example, the use of a poly(this compound-co-acrylamide) flocculant with polyaluminium chloride has been shown to increase the removal efficiency of suspended calcium carbonate to over 99%. researchgate.net

Superabsorbent polymers based on poly(this compound) are highly effective in removing heavy metal ions from aqueous solutions. researchgate.netnih.gov These hydrogels have a three-dimensional network structure with a high density of carboxylic acid groups that can bind to metal ions through ion exchange. mdpi.com Studies have shown that poly(this compound) superabsorbents can effectively remove a range of heavy metals, including copper, lead, cadmium, and chromium. researchgate.netnih.govproquest.com The adsorption capacity of these hydrogels is influenced by factors such as pH and the initial concentration of the metal ions. researchgate.netnih.gov

Table 3: Application of this compound Polymers in Water Treatment
ApplicationPolymer SystemTarget ContaminantKey Findings
FlocculationPoly(this compound-co-acrylamide)Suspended calcium carbonate>99% removal efficiency with PAC
AdsorptionPoly(this compound) superabsorbentHeavy metal ions (Cu, Pb, Cd, etc.)High adsorption capacity via ion exchange
FlocculationAmylopectin-grafted-poly(this compound)Wastewater from mining industriesTurbidity reduced from 510 NTU to 64.7 NTU

Flocculation and Coagulation Agents from this compound Derivatives

This compound derivatives are integral to the formulation of synthetic organic flocculants and coagulants used in water treatment. These polymers, characterized by high molecular weights, enhance the efficiency of solid-liquid separation processes. rsc.org Copolymers of acrylamide (B121943) and this compound are common anionic flocculants. rsc.orgnih.gov The carboxylate groups from the this compound component contribute to the extension of the polymer chain in solution, which is crucial for effective bridging between suspended particles. nih.gov

In water treatment, these polymers can be used in conjunction with traditional inorganic coagulants, such as polyaluminum chloride (PAC), to improve flocculation performance. Research has shown that using a poly(this compound-co-acrylamide) (PAAAM) copolymer with PAC can significantly increase the removal efficiency of suspended solids like calcium carbonate. For instance, the addition of PAAAM with a specific mole ratio to a low dosage of PAC increased the removal efficiency of suspended calcium carbonate from approximately 65.33% to 99.03%. rsc.orgresearchgate.net This synergistic effect allows for a reduction in the required dosage of the primary coagulant, which in turn decreases sludge production and minimizes residual metal concentrations in treated water. rsc.orgresearchgate.netmdpi.com

The effectiveness of these this compound-based polymers is influenced by the charge density, which is determined by the ratio of this compound to acrylamide units. nih.gov This allows for the tailoring of flocculants for specific water chemistries and types of suspended solids. nih.gov For example, starch-grafted poly(this compound) (St-g-PAA) has demonstrated dual functionality as both a scale inhibitor and a coagulant aid. In flocculation applications, it can reduce the optimal PAC dose by over 30% while achieving a turbidity reduction of about 97%. mdpi.com

Table 1: Performance of this compound-Based Flocculants

Flocculant SystemTarget ContaminantInitial Removal Efficiency (Coagulant Only)Final Removal Efficiency (with Acrylic Polymer)Reference
Polyaluminum chloride (PAC) + Poly(this compound-co-acrylamide) (PAAAM)Suspended Calcium Carbonate65.33%99.03% rsc.org
Polyaluminum chloride (PAC) + Starch-graft-poly(this compound) (St-g-PAA)Turbidity in Hairwork WastewaterNot specified~97% (with >30% PAC dose reduction) mdpi.com

Membrane Technologies for Water Purification Utilizing this compound Polymers

This compound polymers are extensively used to modify and fabricate membranes for water purification, including ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO). nih.govresearchgate.netrsc.org The incorporation of this compound enhances membrane properties such as hydrophilicity, permeability, and resistance to fouling. rsc.orgacs.org

One common technique is graft polymerization, where this compound is grafted onto the surface of a membrane material like polysulfone (PSF), polyethersulfone (PES), or polyvinylidene fluoride (PVDF). researchgate.netnih.govnih.gov This surface modification can significantly reduce the water contact angle, a measure of hydrophilicity. For instance, grafting this compound onto a polyacrylonitrile (PAN) membrane can decrease the water contact angle from 71° to 43°, which in turn reduces fouling. acs.orgnih.gov UV-grafting of this compound onto PVDF membranes has been shown to transform them into loose nanofiltration membranes capable of high dye removal (>99%) with low salt rejection, a desirable characteristic for wastewater treatment in the textile industry. nih.gov

This compound can also be blended with other polymers to create mixed-matrix membranes. Membranes made from a blend of polysulfone (PSF) and poly(this compound) (PAA) have shown enhanced hydrophilicity and good mechanical strength, achieving high rejection rates for turbidity and dissolved organic carbon in canal water treatment. figshare.com Furthermore, poly(this compound) can be used to coat inorganic membrane supports, such as alumina, to create pH-responsive membranes that can control permeation based on the pH of the solution. acs.org

Table 2: Impact of this compound Modification on Membrane Properties

Base Membrane MaterialModification MethodKey ImprovementApplicationReference
Polyacrylonitrile (PAN)Copolymerization with this compoundReduced water contact angle from 71° to 43°, improved fouling resistanceAsphaltene removal from crude oil acs.orgnih.gov
Polyvinylidene Fluoride (PVDF)UV-grafting of this compoundHigh dye removal (>99%), low NaCl rejection (<15%)Textile wastewater treatment nih.gov
Polysulfone (PSF)Blending with Poly(this compound)Enhanced hydrophilicity, turbidity rejection up to 98.4%Canal water treatment figshare.com
Alumina (porous support)Coating with Poly(this compound)pH-responsive permeationControlled chemical release, water treatment acs.org

Adsorption Properties of this compound Polymers for Contaminant Removal

Polymers and hydrogels based on this compound are effective adsorbents for a wide range of contaminants in water, including heavy metal ions and organic dyes. researchgate.netresearchgate.net The carboxylic acid groups (-COOH) along the polymer chain are the primary active sites for adsorption, which can occur through mechanisms like ion exchange, electrostatic interactions, and chelation. mdpi.comroyalsocietypublishing.orgnih.gov

Poly(this compound) hydrogels have demonstrated high adsorption capacities for various pollutants. For example, a poly(this compound)/poly(acrylamide) hydrogel was reported to have a maximum adsorption capacity of 1,056 mg/g for methylene blue dye. mdpi.com The adsorption process is often influenced by factors such as the pH of the solution, temperature, and the initial concentration of the contaminant. researchgate.netukm.myrsc.org The pH is particularly critical as it affects the ionization of the carboxylic acid groups and the surface charge of the adsorbent. researchgate.netrsc.org For instance, the removal of cationic dyes by this compound-based hydrogels is generally more efficient at higher pH values where the carboxyl groups are deprotonated, leading to stronger electrostatic attraction. researchgate.netrsc.org

To enhance their adsorption capabilities and mechanical properties, this compound polymers are often composited with other materials. researchgate.net For example, hydrogel nanocomposites of acrylamide-grafted poly(this compound) with cadmium sulfide (CdS) nanoparticles have been used for the removal of methylene blue. ukm.my Similarly, composites with modified clays have been shown to have enhanced sorption capacities for organic pollutants like phenols. researchgate.net

Table 3: Adsorption Capacities of this compound-Based Adsorbents for Various Contaminants

AdsorbentContaminantMaximum Adsorption Capacity (mg/g)Reference
Poly(this compound)/poly(acrylamide)/calcium hydroxide nanoparticles hydrogelMethylene Blue1,056 mdpi.com
Acrylamide-grafted-Poly(this compound)/CdS nanocompositeMethylene Blue534.45 ukm.my
Poly(this compound/Kryptofix 23-Dimethacrylate) superabsorbent polymerLead (Pb²⁺)1.4807 acs.org
Modified sodium alginate/polythis compound hydrogelNickel (Ni²⁺)409.83 mdpi.com
Modified sodium alginate/polythis compound hydrogelZinc (Zn²⁺)398.4 mdpi.com
Modified sodium alginate/polythis compound hydrogelCopper (Cu²⁺)367.64 mdpi.com
Poly(this compound/chestnut shell pigment) hydrogelCopper (Cu²⁺)200.3 nih.gov

Nanotechnology and Smart Materials from this compound

Synthesis of this compound-based Nanoparticles and Nanocomposites

Poly(this compound) (PAA) is a versatile polymer for the synthesis of nanoparticles and nanocomposites due to its biocompatibility, water solubility, and the reactivity of its carboxyl groups. researchgate.netresearchgate.net Various methods are employed to create PAA-based nanostructures, including emulsion polymerization, radiation-induced cross-linking, and intramolecular cross-linking. nih.govresearchgate.netnih.gov For instance, PAA nanoparticles with sizes ranging from 20 to 80 nm have been synthesized by intramolecularly cross-linking PAA with a diamine using a water-soluble carbodiimide. researchgate.net

PAA can also be used as a stabilizing agent or a coating for inorganic nanoparticles, preventing their aggregation and improving their dispersibility in aqueous media. researchgate.net This has been demonstrated in the synthesis of sub-1 nm poly(this compound)-capped copper nanoparticles using ultrasound sonication. researchgate.net The PAA coating not only stabilized the nanoparticles but also rendered them water-soluble and fluorescent. researchgate.net Similarly, PAA has been used to coat magnetic nanospheres through a multiple polymerization route, which is useful for applications in drug delivery and bioseparation. nih.gov

The incorporation of nanofillers into a PAA matrix leads to the formation of nanocomposites with enhanced properties. researchgate.net Materials like montmorillonite clay, graphene, and inorganic nanoparticles have been used as fillers. researchgate.netrsc.org For example, a superabsorbent nanocomposite synthesized from partially neutralized this compound and montmorillonite exhibited improved water absorbency. rsc.org PAA can also be grafted onto other nanomaterials, such as chitosan (B1678972), to create composites for biomedical and environmental applications. researchgate.net Furthermore, PAA-based composites with zinc have been synthesized and shown to possess antimicrobial properties. nih.gov

Stimuli-Responsive this compound Polymers

Polymers containing this compound are well-known for their stimuli-responsive behavior, particularly their sensitivity to pH and temperature. rsc.orgrsc.org This responsiveness stems from the carboxylic acid groups, which can be protonated or deprotonated depending on the surrounding pH. mdpi.com

pH-Responsiveness: At low pH, the carboxylic acid groups are protonated (-COOH), and the polymer chains tend to be in a collapsed state. As the pH increases above the pKa of the polymer (around 4.5 for PAA), the carboxyl groups deprotonate to form carboxylate ions (-COO⁻). nih.gov The resulting electrostatic repulsion between these negative charges causes the polymer network to swell. mdpi.comrsc.org This pH-dependent swelling and collapsing behavior is the basis for many applications, including controlled drug delivery systems where a drug can be released in response to the specific pH of a biological environment. researchgate.netmdpi.comacs.org

Temperature-Responsiveness: While PAA itself is not strongly thermoresponsive, it can be copolymerized with temperature-sensitive monomers, such as N-isopropylacrylamide (NIPAM), to create dual-responsive polymers. figshare.comacs.orgnih.gov Copolymers of acrylamide and this compound can exhibit an upper critical solution temperature (UCST) behavior in acidic solutions. acs.orgnih.gov Below the UCST, interchain hydrogen bonds between the acid and amide groups make the copolymers insoluble, while they become soluble upon heating above the critical temperature. nih.gov The lower critical solution temperature (LCST) of PAA-co-NIPAM copolymers can be tuned by adjusting the pH; increasing the pH leads to the dissociation of the carboxyl groups, which enhances the solubility of the copolymer and increases the LCST. figshare.com

Self-Healing Materials Incorporating this compound Components

This compound-based polymers are increasingly being used in the development of self-healing materials, particularly hydrogels. researchgate.netmdpi.com The self-healing capability is typically achieved by incorporating dynamic, reversible bonds into the polymer network. These can be non-covalent interactions, such as hydrogen bonds and metal-ligand coordination, or dynamic covalent bonds. nih.govnih.govresearchgate.net

Hydrogen bonding between the carboxylic acid groups of PAA and other functional groups is a common mechanism for self-healing. researchgate.net When the material is damaged, these hydrogen bonds can break and then reform upon bringing the fractured surfaces into contact, thus repairing the damage.

Metal-ligand coordination is another effective strategy. Ferric ions (Fe³⁺), for example, can form dynamic coordination bonds with the carboxyl groups of PAA. rsc.orgmdpi.comukm.my These bonds can break under stress and then reform, allowing the material to self-heal. Hydrogels based on this mechanism can exhibit autonomous self-healing, where the repair process occurs without external stimuli. rsc.org The migration of these ions can contribute to the healing process. rsc.org

By combining different types of dynamic bonds, it is possible to create self-healing materials with enhanced mechanical properties. For instance, hydrogels incorporating both covalent crosslinks and dynamic metal coordination interactions can achieve high stretchability and toughness. mdpi.com Some of these materials also exhibit shape memory behavior, where they can recover their original shape after being deformed. researchgate.netmdpi.com The self-healing efficiency of these materials can be quite high, with some systems recovering a significant portion of their original tensile strength after repair. researchgate.netroyalsocietypublishing.org

Molecular Imprinting Technologies with this compound

Molecular imprinting is a technique used to create template-shaped cavities in polymer matrices, resulting in materials with high affinity and selectivity for a target molecule. wikipedia.org This process is analogous to the "lock and key" model of enzyme-substrate recognition. wikipedia.org In this technique, functional monomers self-assemble around a template molecule through interactions between their respective functional groups. Subsequent polymerization of these monomers and a cross-linker creates a rigid polymer matrix. Removal of the template molecule leaves behind a cavity that is complementary in size, shape, and chemical functionality to the template. wikipedia.orgupb.ro

This compound and its derivatives, particularly meththis compound, are frequently employed as functional monomers in molecular imprinting due to their ability to form hydrogen bonds and other non-covalent interactions with a wide range of template molecules. acs.orgmdpi.comresearchgate.net The carboxylic acid group in this compound can act as a hydrogen bond donor and acceptor, facilitating the formation of a stable complex with the template molecule before polymerization. acs.org

The non-covalent imprinting approach is the most common method, where interactions such as hydrogen bonding, ionic interactions, and van der Waals forces are responsible for the pre-polymerization complex formation between the template and the functional monomer. researchgate.netresearchgate.net For instance, in the synthesis of molecularly imprinted polymers (MIPs) for the selective recognition of the drug cyproheptadine, this compound and meththis compound have been used as functional monomers. researchgate.net The polymerization is typically initiated by thermal or photochemical methods, using a cross-linking agent like ethylene (B1197577) glycol dimethacrylate to provide mechanical stability to the polymer network. researchgate.net

The selectivity and binding capacity of the resulting MIPs are highly dependent on the choice of functional monomer and the amount of cross-linker used. mdpi.com Research has shown that MIPs synthesized with meththis compound can exhibit a higher specific binding for certain templates compared to those made with this compound. researchgate.net

Table 1: Comparison of Functional Monomers in Molecularly Imprinted Polymers for Cyproheptadine Recognition

Functional MonomerSpecific Binding (ΔQ = QMIP - QNIP)Non-Specific Retention to NIP
Meththis compound53.47%Lower
This compound50.07%Higher

This table is based on data from a study comparing the use of meththis compound and this compound as functional monomers in the synthesis of molecularly imprinted polymers for the recognition of cyproheptadine. researchgate.net

Polymer Brushes and Surface Functionalization with this compound

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface with a sufficiently high grafting density to force the chains to stretch away from the surface. acs.orgnih.gov This elongated conformation is adopted to minimize segment-segment interactions. acs.org Poly(this compound) (PAA) brushes are of particular interest due to their pH-responsive nature, which arises from the protonation and deprotonation of the carboxylic acid groups. This property allows for the tuning of surface characteristics such as wettability, adhesion, and bio-adhesion.

The synthesis of PAA brushes is often achieved through surface-initiated polymerization (SIP) techniques, which provide excellent control over the grafting density, thickness, and composition of the polymer brush. acs.orgresearchgate.net Among these, surface-initiated atom transfer radical polymerization (SI-ATRP) is a widely used method. acs.org A common strategy involves the surface-initiated polymerization of a protected monomer, such as tert-butyl acrylate, followed by the removal of the protecting group to yield the PAA brush. acs.org This two-step process is often preferred over the direct polymerization of this compound to avoid potential complications with the polymerization of the unprotected acid. acs.org

The ability to create well-defined PAA brushes has led to their application in various fields, including the tailoring of surface properties and the immobilization of biomolecules. acs.orgacs.org The carboxylic acid groups on the PAA chains can be used for covalent binding of proteins and other biomolecules. researchgate.net Furthermore, the pH-responsive swelling and collapsing behavior of PAA brushes can be utilized to control the activity and release of immobilized molecules.

Table 2: Common Techniques for the Synthesis of Poly(this compound) Brushes

Synthesis TechniqueDescriptionKey Features
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)A controlled radical polymerization initiated from a surface-bound initiator. Often involves polymerization of a protected monomer followed by deprotection.Good control over polymer chain length and density. acs.org
Surface-Initiated Reversible Addition-Fragmentation Chain Transfer (SI-RAFT) PolymerizationAnother controlled radical polymerization technique that allows for the synthesis of well-defined polymer brushes.Versatile for a wide range of monomers.
"Grafting to" MethodPre-synthesized polymer chains with a reactive end group are attached to a complementary functionalized surface.Simpler experimentally, but generally results in lower grafting densities compared to "grafting from" methods. nih.gov

Other Specialized Applications of this compound Polymers

Fuel Cell Membranes Based on this compound Polymers

Proton exchange membrane fuel cells (PEMFCs) are a promising clean energy technology. The proton exchange membrane (PEM) is a critical component, responsible for proton transport from the anode to the cathode while preventing the passage of fuel and oxidant. mdpi.com Perfluorosulfonic acid polymers like Nafion® are the current industry standard for PEMs, but they have drawbacks such as high cost and reduced proton conductivity at low humidity. mdpi.comdtic.mil

One approach involves creating polyelectrolyte complexes (PECs) by blending a cationic polymer like chitosan with an anionic polymer such as PAA. acs.org These membranes can exhibit high ion exchange capacities and proton conductivities, with the added benefit of reduced methanol (B129727) permeability, which is a significant issue in direct methanol fuel cells (DMFCs). acs.org Another strategy is the formation of semi-interpenetrating polymer networks (semi-IPNs) where a cross-linked PAA network is interpenetrated with another polymer like poly(vinyl alcohol) (PVA) and Nafion. acs.org These semi-IPN membranes have shown improved thermal, mechanical, and dimensional stability compared to recast Nafion. acs.org

Table 3: Performance of this compound-Based Proton Exchange Membranes

Membrane CompositionProton Conductivity (S/cm)Methanol Permeability (cm²/s)Peak Power Density (mW/cm²)
Chitosan/Poly(this compound) (50/50 wt%)0.0383.9 x 10⁻⁸Not Reported
Nafion/PAA/PVA (95:2.5:2.5) semi-IPNHigher than recast Nafion49.6% lower than recast Nafion1179
Recast Nafion~0.08 - 0.09Higher than the semi-IPNLower than the semi-IPN

This table presents a comparison of the performance of different this compound-based proton exchange membranes with recast Nafion, based on reported research findings. dtic.milacs.orgacs.org

Sensors Incorporating this compound Polymers

The versatility of this compound-based polymers makes them suitable for a wide range of sensing applications. mdpi.com Their ability to respond to external stimuli, such as changes in pH, temperature, or the presence of specific ions, is a key feature exploited in the design of sensors. nih.gov Poly(this compound) hydrogels, in particular, have been extensively studied for sensor development due to their ability to swell or shrink in response to environmental cues. nih.govresearchgate.net

This compound-based hydrogels can be engineered to be conductive, allowing for their use as flexible strain sensors for monitoring human motion. acs.org For instance, an ultra-adhesive and self-healing conductive hydrogel based on poly(this compound) has been developed that can detect subtle movements like speaking and smiling. acs.org The incorporation of other components, such as deep eutectic solvents and metal ions, can further enhance the mechanical and sensing properties of these hydrogels. acs.org

In the realm of chemical sensing, poly(this compound) has been used to create pH sensors. A simple and low-cost colorimetric pH sensor has been developed using polythis compound as a capping agent for silver nanoparticles. mdpi.com Additionally, PAA hydrogel microspheres have been utilized for the simultaneous detection of metal ions like Ca²⁺ and Mg²⁺ in biological fluids. nih.govacs.org The interaction of these divalent metal ions with the carboxylate groups of the PAA network leads to a change in the size of the hydrogel microspheres, which can be precisely measured. nih.gov

Table 4: Applications of this compound Polymers in Sensors

Sensor TypePolymer SystemPrinciple of OperationDetected Analyte/Stimulus
Flexible Strain SensorPoly(this compound)/Fe³⁺/Li₂SO₄ hydrogelChange in electrical resistance upon stretching. acs.orgHuman motion (joint movement, speaking, smiling). acs.org
pH SensorPoly(this compound) capped silver nanoparticlesColorimetric change in response to pH. mdpi.compH. mdpi.com
Metal-Ion SensorCross-linked poly(this compound) hydrogel microspheresShrinking of the hydrogel in the presence of divalent metal ions. nih.govCa²⁺ and Mg²⁺ ions. nih.gov
UV Radiation SensorPoly(this compound)/TiO₂ nanocomposite hydrogelsColor change upon exposure to UV radiation. mdpi.comUV radiation exposure. mdpi.com

Carbon Capture Applications of this compound Derivatives

The capture and utilization of carbon dioxide (CO₂) is a critical strategy for mitigating climate change. This compound and its derivatives have emerged as relevant materials in this field, both as products from CO₂ utilization and as components of CO₂ capture materials.

A promising route for CO₂ utilization is the synthesis of this compound derivatives from the reaction of CO₂ with ethylene. researchgate.netcas.cn This process, often mediated by transition-metal complexes, offers a more sustainable alternative to the conventional two-stage oxidation of propylene (B89431). researchgate.netcas.cn While challenges such as low turnover numbers and harsh reaction conditions remain, this approach represents a significant area of research in carbon capture and utilization (CCU). cas.cn

In the area of CO₂ capture, amine-functionalized materials are widely studied due to the reversible reaction between amines and CO₂. mdpi.comrsc.org Hydrogels containing this compound have been used as a support for amine-based CO₂ capture systems. mdpi.comresearchgate.net For example, a fly ash-grafted this compound/acrylamide hydrogel infused with monoethanolamine (MEA) has been developed for CO₂ adsorption. nih.govnih.gov In this system, the hydrogel acts as a microcontainer for the amine solution, and the CO₂ molecules diffuse into the hydrogel and react with the amine. mdpi.com The combination of the physical adsorption properties of the hydrogel and the chemical absorption by the amine can lead to high CO₂ adsorption capacities. mdpi.com

Table 5: CO₂ Adsorption Capacity of an Amine-Infused this compound-Based Hydrogel

AdsorbentCO₂ Adsorption Capacity (mol/g)
Fly ash-grafted this compound/acrylamide hydrogel infused with 30 wt% MEA0.71

This table shows the CO₂ adsorption capacity of a specific amine-infused hydrogel at 2 bar pressure and 30 °C, as reported in a research study. researchgate.net

Environmental Fate and Ecotoxicological Assessment of Acrylic Acid

Environmental Distribution and Transport Mechanisms of Acrylic Acid

The environmental distribution of this compound is largely governed by its physicochemical properties. It is miscible with water and has a low octanol-water partition coefficient, indicating it is not likely to bioaccumulate significantly. inchem.org Due to its high water solubility and low vapor pressure, the majority of this compound released into the environment is expected to partition to the water compartment. dcceew.gov.auinchem.org

When released into the atmosphere, this compound undergoes rapid degradation through photochemical reactions. alberta.cainchem.orgalberta.ca It reacts with photochemically produced hydroxyl radicals and ozone, leading to its decomposition. alberta.cainchem.orgalberta.ca The atmospheric lifetime of this compound is estimated to be less than one month, which means there is no potential for long-range atmospheric transport. alberta.cainchem.orgalberta.ca The reaction with ozone can produce intermediates such as glyoxylic acid and formic acid, and end products like hydrogen peroxide and citric acid. alberta.ca

In aquatic environments, this compound is readily biodegradable under both aerobic and anaerobic conditions. inchem.org Its fate is primarily determined by microbial and chemical degradation processes. inchem.org The rapid oxidation of this compound in water can lead to oxygen depletion if large quantities are discharged. inchem.org Studies have shown that this compound can be completely degraded by certain bacterial strains. researchgate.net For instance, one study demonstrated that 81% of this compound biodegraded within 28 days in a closed-bottle test. inchem.orgnih.gov Abiotic degradation through hydrolysis is not a significant pathway, as this compound is stable to hydrolysis at various pH levels. industrialchemicals.gov.au

This compound exhibits high to very high mobility in soil due to its low soil adsorption coefficient. nih.govindustrialchemicals.gov.au It is not expected to adsorb significantly to soil or sediment. inchem.orgoekotoxzentrum.ch The primary removal mechanism from soil is leaching into groundwater or surface waters. dcceew.gov.au Biodegradation is also a rapid process in soil. industrialchemicals.gov.au In a study using sandy loam soil, this compound was rapidly metabolized, with a half-life of less than one day. inchem.orgnih.gov Another study indicated that this compound formed from the hydrolysis of acrylamide (B121943) in soil was completely degraded within 15 days. nih.gov

The potential for this compound to bioaccumulate in organisms is considered low. inchem.orgarkema.com This is supported by its low octanol-water partition coefficient and calculated bioconcentration factors (BCFs) that are well below the threshold for bioaccumulation concern. nih.govindustrialchemicals.gov.au Fugacity modeling predicts that less than 1% of this compound released into the environment will be associated with biota. inchem.org

Ecotoxicological Impact of this compound on Environmental Biota

The ecotoxicological effects of this compound on aquatic life show significant variation across different trophic levels. bamm.net

Fish: this compound generally demonstrates low toxicity to fish. arkema.com Acute toxicity studies have reported LC50 (lethal concentration for 50% of the test population) values ranging from 27 to 236 mg/L for various fish species. nih.govresearchgate.net A chronic toxicity study on medaka (Oryzias latipes) determined a no-observed-effect concentration (NOEC) of ≥ 10.1 mg/L over 45 days. industrialchemicals.gov.au

Invertebrates: Similar to fish, invertebrates are relatively less sensitive to this compound. arkema.com The 48-hour EC50 (effective concentration for 50% of the test population) for Daphnia magna is reported to be 95 mg/L. rsc.org A chronic study on Daphnia magna found a 21-day NOEC of 3.8 mg/L for immobilization. industrialchemicals.gov.au

Algae: Algae are the most sensitive aquatic organisms to this compound. inchem.orgeuropa.eu EC50 values based on growth inhibition range from 0.04 to 63 mg/L. inchem.org A 72-hour study on the green alga Desmodesmus subspicatus reported an EC10 (10% effective concentration) of 0.03 mg/L, indicating high toxicity. industrialchemicals.gov.au This high sensitivity in certain freshwater algae is a key factor in the environmental risk assessment of this compound. researchgate.net

Interactive Data Table: Acute Toxicity of this compound to Aquatic Organisms

SpeciesTrophic LevelEndpointConcentration (mg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)Fish96-hour LC5027 researchgate.net
Bluegill Sunfish (Lepomis macrochirus)Fish96-hour LC50222 researchgate.net
Fathead Minnow (Pimephales promelas)Fish96-hour LC50236 nih.gov
Water Flea (Daphnia magna)Invertebrate48-hour EC5095 rsc.org
Mysid Shrimp (Mysidopsis bahia)Invertebrate96-hour LC5054 researchgate.net
Green Alga (Selenastrum capricornutum)Algae96-hour EC500.13 inchem.org
Green Alga (Desmodesmus subspicatus)Algae72-hour EC500.04 inchem.org

Interactive Data Table: Chronic Toxicity of this compound to Aquatic Organisms

SpeciesTrophic LevelEndpointConcentration (mg/L)DurationReference
Medaka (Oryzias latipes)FishNOEC (Mortality)≥ 10.145 days industrialchemicals.gov.au
Water Flea (Daphnia magna)InvertebrateNOEC (Immobilisation)3.821 days industrialchemicals.gov.au
Green Alga (Desmodesmus subspicatus)AlgaeEC10 (Growth)0.0372 hours industrialchemicals.gov.au

Toxicity to Terrestrial Organisms (Plants, Soil Microorganisms)

The ecotoxicological impact of this compound on terrestrial ecosystems is primarily understood through its effects on soil microorganisms, as data regarding its direct toxicity to plants is limited.

Toxicity to Soil Microorganisms

Generally, this compound is considered to have low toxicity to bacteria and soil microorganisms. inchem.orginchem.orgnih.gov Research indicates that its effect is concentration-dependent. For instance, in a study on a sandy loam soil, this compound concentrations up to 100 mg/kg did not affect the respiration of soil microflora. alberta.ca However, a concentration of 1,000 mg/kg was found to completely suppress respiration, which would likely inhibit the decomposition of organic matter. alberta.ca Some bacteria are capable of utilizing this compound as their sole carbon source in enrichment cultures. alberta.ca

Specific toxicity thresholds have been identified for certain organisms. The bacterium Pseudomonas putida showed a growth inhibition threshold of 41 mg/L after a 16-hour exposure to a neutralized solution of this compound. alberta.ca For other soil dwellers, a 28-day study determined a no-observed-effect concentration (NOEC) of 100 ppm in artificial soil. basf.com In studies with the earthworm Eisenia foetida, the 14-day median lethal concentration (LC50) was found to be greater than 1,000 mg/kg of artificial soil, indicating low acute toxicity to these macroorganisms. basf.com

Table 1: Effects of this compound on Terrestrial Organisms

Organism/SystemEndpointConcentrationResultSource(s)
Soil MicrofloraRespirationUp to 100 mg/kgNo effect alberta.ca
Soil MicrofloraRespiration1,000 mg/kgComplete suppression alberta.ca
Pseudomonas putidaGrowth Inhibition41 mg/LThreshold level for inhibition alberta.ca
Soil Microorganisms---100 ppm (28 days)No Observed Effect Concentration (NOEC) basf.com
Eisenia foetida (Earthworm)Mortality> 1,000 mg/kg (14 days)LC50 basf.com

Toxicity to Terrestrial Plants

There is a notable lack of published research on the direct effects of this compound on terrestrial vegetation. alberta.cabasf.com Multiple assessment reports have highlighted this as a significant data gap. inchem.orginchem.orgeuropa.eu The European Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) has noted that while this compound shows specific toxicity to algae, extrapolating these findings to terrestrial plants is not acceptable due to major physiological differences and exposure routes. europa.eu The committee has recommended that the toxicity of this compound to plants be investigated through both air and soil exposure routes to properly assess the risk to the terrestrial compartment. europa.eu

Environmental Risk Assessment Methodologies for this compound

The environmental risk assessment for this compound involves standardized methodologies that compare predicted environmental concentrations with concentrations at which no adverse effects are expected.

A primary method involves calculating a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). industrialchemicals.gov.au An RQ value below 1 suggests that the chemical is unlikely to pose a significant risk to the environment. industrialchemicals.gov.au The PEC is estimated using models that consider the substance's properties, use patterns, and release volumes, while the PNEC is derived from ecotoxicity data from laboratory studies on various organisms. europa.euoekotoxzentrum.ch For this compound in soil, a PNECsoil of 0.1 mg/kg has been derived based on data from a respiration inhibition test. oekotoxzentrum.ch

Another framework involves the derivation of Environmental Risk Limits (ERLs), which represent environmental concentrations offering different levels of protection. rivm.nl These include:

Maximum Permissible Concentration (MPC): This is the concentration at which no adverse effects on an ecosystem are expected. It is conceptually equivalent to the PNEC. rivm.nl

Negligible Concentration (NC): This level is set at 100 times lower than the MPC and aims to fully safeguard the functional properties of ecosystems, including protection against combination toxicity. rivm.nl

Models are crucial for estimating exposure. Fugacity models can predict the theoretical distribution of this compound in the environment, with estimates suggesting that over 97% would be found in the water compartment due to its properties. inchem.org For acute events like chemical spills, dynamic multimedia environmental models are used to calculate concentrations in different media (air, soil) over time to assess health risks. researchgate.net

However, the application of these methodologies to this compound has faced scrutiny. The EU's CSTEE criticized the use of the equilibrium partitioning method for the soil risk assessment of this compound. europa.eu This method, which predicts the distribution of a chemical between soil and water, was deemed unacceptable for this compound, and the committee recommended that specific toxicity data for terrestrial organisms be generated instead. europa.eu

Table 2: Environmental Risk Assessment Concepts for this compound

Methodology/ConceptDescriptionApplication to this compoundSource(s)
Risk Quotient (RQ) Compares exposure to toxicity (RQ = PEC / PNEC). An RQ < 1 indicates low risk.Used to assess risk in surface waters, where the RQ was found to be < 1 in an Australian assessment. industrialchemicals.gov.au
Predicted No-Effect Concentration (PNEC) The concentration below which adverse effects are unlikely to occur.A PNECsoil of 0.1 mg/kg was derived from a soil respiration inhibition test. oekotoxzentrum.ch
Environmental Risk Limits (ERLs) Scientifically derived advisory values for environmental quality standards.Framework includes the Maximum Permissible Concentration (MPC) and Negligible Concentration (NC). rivm.nl
Multimedia Environmental Models Computer models that predict the fate and transport of chemicals in the environment.Used to estimate environmental concentrations following hypothetical or actual chemical leak accidents. researchgate.net

Environmental Remediation of this compound Contamination

In the event of environmental contamination, several strategies can be employed for the remediation of this compound, ranging from immediate physical containment to biological and chemical treatments.

Physical Containment and Removal

For spills, the immediate priority is containment to prevent further spread. fireengineering.com This is typically achieved by constructing dikes from materials like soil, sand, or clay. fireengineering.com Trenches can also be dug to divert the liquid into a containment pit. fireengineering.com Once contained, the liquid can be collected. Any remaining liquid is often absorbed using sand or other inert absorbent materials, which are then collected for proper disposal. nih.govnj.gov

Biodegradation

Biodegradation is a key process in the natural attenuation of this compound in the environment. It is readily biodegradable in both soil and aquatic systems under aerobic and anaerobic conditions. inchem.orginchem.orgalberta.ca The half-life of this compound in soil is rapid, estimated to be less than one day. researchgate.net This susceptibility to microbial degradation is utilized in engineered remediation systems. Biological wastewater treatment plants can effectively degrade this compound, though the microbial populations may need to be properly conditioned to it. mcc-methacrylates.com For high-strength industrial wastewater containing this compound, advanced methods like anaerobic granulation technology have been successfully applied, offering a robust treatment system. researchgate.net

Chemical and Other Remediation Technologies

Chemical Oxidation: This method can be used to break down organic contaminants. For related polyacrylate polymers, chemical oxidation using hydrogen peroxide (H₂O₂) at elevated temperatures has been shown to be an efficient degradation technique. researchgate.net

Phytoremediation: This technology uses plants to remove, degrade, or contain environmental contaminants. researchgate.net The process often relies on the synergistic relationship between plants and root-zone microorganisms (rhizodegradation) to break down organic pollutants. researchgate.net While phytoremediation is an established concept for many organic contaminants, specific research on its application for the direct remediation of this compound in soil is not widely reported. However, given the compound's ready biodegradability, plant-assisted microbial degradation is a plausible remediation strategy.


Human Health Toxicology and Exposure Assessment of Acrylic Acid

Toxicological Mechanisms of Acrylic Acid

This compound is recognized as a substance with significant irritation and corrosive properties affecting the skin, eyes, and respiratory tract. inchem.orgwikipedia.org The primary hazard associated with this compound is its corrosive action on tissues upon direct contact. inchem.org The severity of the damage is dependent on the concentration of the acid and the duration of the exposure. inchem.org

The mechanism of its corrosivity (B1173158) is characteristic of acids, which cause chemical burns and coagulation necrosis of the tissues. Contact with the liquid can lead to severe burns, pain, and the formation of blisters, which may have a delayed appearance of up to 24 hours after exposure. inchem.orgscbt.com Studies have indicated that this compound is an irritant at a concentration of 4% and is corrosive in its undiluted form. who.intcdc.gov

Inhalation of this compound vapors can result in strong irritation to the mucous membranes of the respiratory system, leading to symptoms such as coughing, wheezing, and shortness of breath. scbt.comdcceew.gov.au In severe cases, high exposure could lead to more serious conditions like pulmonary edema. wikipedia.orgdcceew.gov.au Ingestion can cause burns to the mouth, throat, and stomach, and lead to the destruction of the mucous membranes of the gastrointestinal tract. scbt.comdcceew.gov.au The corrosive effects are a direct result of localized chemical injury at the site of contact rather than a systemic effect. inchem.org

The sensitization potential of this compound has been a subject of investigation, with studies reporting conflicting results. inchem.org However, a significant body of evidence suggests that pure, distilled this compound is not a skin sensitizer. bamm.netcdc.gov Positive sensitization results reported in some studies have been attributed to the presence of impurities in commercial preparations of this compound. inchem.orgcdc.govcdc.gov One such identified impurity is α,β-diacryloxypropionic acid (DAPA), which is considered a strong contact sensitizer. who.int Current manufacturing processes that utilize distillation are less likely to have DAPA as a contaminant. cdc.gov

In contrast to this compound, its esters (acrylates) are recognized as having a low but definable potential for dermal sensitization. bamm.net The mechanism for acrylate (B77674) ester sensitization involves a Michael addition reaction with tissue nucleophiles, a process facilitated by the C=C double bond in their structure. bamm.net This reactivity is a key step in the formation of an antigenic hapten-protein complex that initiates the sensitization process. bamm.net

Human data on this compound sensitization is very limited. cdc.govcdc.gov There have been isolated case reports of immediate hypersensitivity and contact urticaria. cdc.gov However, in patch tests on individuals with known sensitivities to other acrylate-based compounds, this compound often yielded negative results, indicating a lack of cross-sensitization. cdc.govcdc.gov Animal studies have also produced inconsistent results regarding the sensitization potential of this compound. cdc.gov Therefore, while some commercial grades of this compound may pose a sensitization risk due to contaminants, the pure substance is not considered a sensitizer. cdc.govbamm.net

While the primary toxicity of this compound is localized corrosion at the point of contact, systemic effects can occur following absorption. inchem.orgdcceew.gov.au this compound can be absorbed through inhalation, ingestion, and dermal contact. dcceew.gov.au Studies in animals have confirmed that it can penetrate the skin and become systemically available. cdc.govcdc.gov

Once absorbed, this compound is rapidly metabolized and eliminated, with a short biological half-life measured in minutes, indicating no potential for bioaccumulation. inchem.org The metabolism of this compound is analogous to that of endogenous propionic acid. who.int It is converted to 3-hydroxypropionic acid and subsequently to acetyl coenzyme A, which then enters the tricarboxylic acid cycle. who.int The final metabolites are primarily carbon dioxide, which is exhaled, and minor amounts excreted in urine and feces. who.int The rate of metabolism is dose-dependent; as the dose increases, a smaller fraction is excreted as CO2 and more is retained in the tissues. nih.gov

Acute systemic toxicity is considered moderate. inchem.org Though toxicity is primarily site-specific, repeated high-dose exposure in animal studies has revealed some systemic effects. Gavage administration in rats resulted in mortality, stomach ulceration, and degeneration of kidney tubules. europa.eu However, these severe effects were not observed when corresponding doses were administered through drinking water, suggesting the route and concentration of exposure are critical factors. europa.eu Inhalation studies in rats and mice showed very few indications of systemic toxicity, with reduced body weight gain being the primary effect observed at high concentrations. europa.eu

Genotoxicity and Carcinogenicity Research on this compound

The genotoxicity of this compound has been evaluated in a comprehensive range of assays. A consistent pattern has emerged from these studies, indicating a discrepancy between in vitro and in vivo results. nih.gov

In vitro, this compound has not shown evidence of inducing point mutations in bacterial assays, such as the Salmonella (Ames) test, or in mammalian cell gene mutation tests like the CHO/HGPRT assay. nih.govnih.govnih.gov It also tested negative for its potential to induce unscheduled DNA synthesis in cultured rat hepatocytes. nih.gov However, this compound has consistently produced positive results in in vitro mammalian cell assays that detect clastogenicity (the ability to cause chromosome damage). nih.gov Positive responses for gross chromosome aberrations have been observed in mouse lymphoma L5178Y cells and Chinese Hamster Ovary (CHO) cells. nih.govnih.gov The induction of primarily small-colony mutants in the mouse lymphoma assay is suggestive of a clastogenic mechanism. nih.govnih.gov

In contrast to the in vitro findings, in vivo studies have consistently shown a lack of genotoxic activity. nih.govnih.gov this compound was not mutagenic in the Drosophila sex-linked recessive lethal assay. nih.gov Critically, it did not induce chromosomal aberrations in the bone marrow cells of rats or dominant lethal mutations in mice following oral administration. who.inteuropa.eunih.gov

Table 1: Summary of Mutagenicity Studies on this compound
Assay TypeTest SystemResultReference
Gene Mutation (In Vitro)Salmonella typhimurium (Ames test)Negative nih.govnih.gov
Gene Mutation (In Vitro)CHO/HGPRT AssayNegative nih.gov
Chromosomal Aberrations (In Vitro)Mouse Lymphoma L5178Y CellsPositive nih.govnih.gov
Chromosomal Aberrations (In Vitro)Chinese Hamster Ovary (CHO) CellsPositive nih.gov
DNA Repair (In Vitro)Unscheduled DNA Synthesis (Rat Hepatocytes)Negative nih.gov
Gene Mutation (In Vivo)Drosophila Sex-Linked Recessive Lethal AssayNegative nih.gov
Chromosomal Aberrations (In Vivo)Rat Bone Marrow Cytogenetic AssayNegative who.inteuropa.eunih.gov
Germ Cell Mutagenicity (In Vivo)Mouse Dominant Lethal AssayNegative who.inteuropa.eunih.gov

The carcinogenic potential of this compound has been assessed in several animal bioassays, and its classification has been reviewed by international agencies. To date, no epidemiological studies relevant to the carcinogenicity of this compound in humans have been reported. who.intnih.govinchem.org

Based on the lack of human data and what was considered at the time to be inadequate evidence in experimental animals, the International Agency for Research on Cancer (IARC) has classified this compound in Group 3: "not classifiable as to its carcinogenicity to humans". who.intnih.gov

Animal carcinogenicity studies conducted via dermal, oral, and inhalation routes of exposure have not provided evidence of carcinogenic activity. europa.euresearchgate.net

Dermal Bioassays: In a lifetime skin-painting study on male C3H/HeJ mice, treatment with 1% this compound did not result in any epidermal tumors. nih.govtandfonline.com This study concluded there was no evidence for local carcinogenic activity under the conditions tested. nih.govtandfonline.com

Oral Bioassays: A chronic carcinogenicity study in which rats were administered this compound in their drinking water found no evidence of carcinogenic effects at the highest dose tested. europa.eu

Inhalation Bioassays: A 2-year inhalation study in F344 rats exposed to this compound vapors also showed no treatment-related increase in the incidence of tumors. mhlw.go.jp The study did note non-neoplastic lesions in the nasal cavity at higher concentrations, consistent with the irritant properties of the chemical. mhlw.go.jp

Table 2: Summary of Carcinogenicity Bioassays on this compound
Study TypeSpeciesRoute of ExposureFindingsReference
Lifetime BioassayMouse (C3H/HeJ)DermalNo evidence of local carcinogenic activity nih.govtandfonline.com
Chronic BioassayRatOral (Drinking Water)No evidence of carcinogenic effects europa.eu
2-Year BioassayRat (F344)InhalationNo evidence of carcinogenicity mhlw.go.jp

Reproductive and Developmental Toxicology of this compound

The potential for this compound to impact reproductive health and developmental processes has been evaluated in multiple animal studies. These investigations provide insights into the substance's effects on fertility, reproductive performance, and the development of offspring both before and after birth.

Fertility and Reproductive Performance Assessments

Animal studies have consistently shown that this compound does not adversely affect fertility or reproductive performance. In a two-generation study, Wistar rats were administered this compound in their drinking water at various concentrations. The results indicated no negative effects on the fertility and reproductive capabilities of the parent rats at the highest doses tested. nj.gov Similarly, another study involving Fischer 344 rats that received this compound in their drinking water for 90 days before mating found no statistically significant changes in reproductive indices. osha.govdcceew.gov.au The New Jersey Department of Health has also noted that, based on available information, this compound has been tested and has not been shown to affect reproduction. nj.gov

Prenatal and Postnatal Developmental Toxicity

Developmental toxicity studies on this compound suggest that adverse effects on offspring typically occur at exposure levels that also produce toxicity in the mother (maternal toxicity).

In a study where pregnant Sprague-Dawley rats were exposed to this compound vapor during the period of organogenesis, there were no embryotoxic or teratogenic (birth defect-causing) effects observed in the fetuses. cdc.gov However, signs of maternal toxicity, such as reduced body weight and food consumption, were evident at higher concentrations. cdc.gov Similarly, a developmental toxicity study in New Zealand White rabbits exposed to this compound vapor showed no evidence of developmental toxicity, including teratogenicity, in the offspring, despite causing severe nasal irritation and reduced body weight gain in the maternal does. arkema.com

Exposure Assessment and Occupational Health Considerations for this compound

Occupational exposure to this compound is a primary concern due to its use in various industrial processes. Assessment and control of this exposure are critical for worker safety.

Occupational Exposure Routes and Levels of this compound

The main routes of occupational exposure to this compound are inhalation of its vapor and direct dermal (skin) contact. inchem.orgbasf.com It is used in the manufacturing of plastics, paint formulations, coatings, adhesives, and other products, and exposure can occur during these processes. epa.gov Workers may be exposed during activities such as cleaning, maintenance, transferring the substance, sampling, and analysis. arkema.com

To protect workers, several organizations have established occupational exposure limits (OELs) for airborne this compound. These limits represent the maximum concentration to which a worker can be exposed over a specified period without expecting adverse health effects.

OrganizationExposure Limit (8-Hour Time-Weighted Average)
NIOSH (REL)2 ppm (6 mg/m³)
ACGIH (TLV)2 ppm (5.9 mg/m³)
OSHA (PEL)10 ppm (30 mg/m³)
SCOEL10 ppm (29 mg/m³)

NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value; OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; SCOEL: Scientific Committee on Occupational Exposure Limits. nj.govosha.govser.nl

OSHA also includes a skin notation, indicating that skin absorption is a significant potential route of exposure. cdc.gov

Human Biomonitoring and Toxicokinetics of this compound

Regardless of the route of exposure, this compound is rapidly absorbed and metabolized by the body. inchem.org Studies in animals show that it is extensively metabolized, primarily into 3-hydroxypropionic acid, carbon dioxide (CO2), and mercapturic acid. inchem.orgwho.int These metabolites are then eliminated from the body through expired air and in the urine. inchem.orgwho.int

Risk Management and Control Measures for this compound Exposure

Effective risk management for this compound in the workplace involves a hierarchy of controls to minimize exposure.

Engineering Controls: The most effective measures involve isolating the chemical process. This includes:

Enclosed Systems: Manufacturing and using this compound in closed systems minimizes the release of vapors and potential for contact. arkema.com

Ventilation: The use of local exhaust ventilation can capture emissions at the source, while general ventilation helps to control ambient concentrations of the vapor. nj.gov

Personal Protective Equipment (PPE): When engineering controls cannot eliminate exposure, PPE is necessary. This includes:

Eye and Face Protection: Chemical safety goggles and face shields are recommended to protect against splashes. inchem.org

Skin Protection: Neoprene gloves, rubber boots, and chemical-resistant suits should be worn when there is a risk of skin contact. inchem.org Contaminated clothing must be removed immediately. inchem.org

Respiratory Protection: In areas where vapor concentrations may exceed exposure limits or during spills, a self-contained breathing apparatus is strongly recommended. inchem.org

Administrative Controls and Work Practices:

Training: Employees who handle this compound should be thoroughly trained on its potential hazards, safe operating procedures, and emergency response plans. scribd.com

Hazard Communication: Workplaces must have clear labeling of chemicals and provide employees with access to safety data sheets (SDS). nj.gov

Emergency Procedures: Facilities should be equipped for spills, with absorbent materials available and clear procedures for cleanup. nj.govinchem.org Eyewash stations and emergency showers should be readily accessible.

By implementing these comprehensive risk management and control measures, occupational exposure to this compound and the associated health risks can be effectively managed.

Analytical Methodologies for Acrylic Acid

Chromatographic Techniques for Acrylic Acid Analysis

Chromatography stands as a cornerstone for the separation and quantification of this compound from various mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each with specific advantages depending on the sample matrix and analytical goals.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely adopted method for this compound analysis due to its sensitivity, selectivity, and ease of application. osha.gov A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. To effectively retain and separate the polar this compound molecule, an ion suppression technique is often employed. This involves acidifying the mobile phase, typically with phosphoric acid, to suppress the ionization of this compound, allowing for its retention and separation from other components. osha.gov For instance, a mobile phase of water and acetonitrile (B52724) (96:4) containing 0.1% phosphoric acid has proven successful for this purpose. osha.gov

HPLC methods have been developed for various applications, including the determination of this compound emissions from industrial processes and the analysis of residual monomers in food contact materials. mitrask.come3s-conferences.org In air quality monitoring, samples can be collected by drawing air through sorbent tubes, such as silica (B1680970) gel or XAD-8, followed by desorption with a methanol-water mixture and subsequent HPLC analysis with UV detection. osha.govmitrask.com For food contact materials, ultrasonic extraction with methanol (B129727) can be used to isolate acrylate (B77674) compounds before HPLC analysis. e3s-conferences.org The use of a diode array detector (DAD) allows for the simultaneous determination of multiple acrylate compounds. e3s-conferences.org

A significant advantage of HPLC is its ability to analyze samples at room temperature, which is crucial for thermally sensitive compounds like acrylates that can polymerize at elevated temperatures, a challenge often encountered in gas chromatography. e3s-conferences.org

Gas Chromatography (GC):

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for this compound analysis. analytice.com While the high boiling point and potential for thermal degradation of this compound can present challenges, GC offers high resolution and sensitivity, particularly for volatile impurities. e3s-conferences.orggoogle.com Flame ionization detection (FID) is a common detector used in GC for industrial hygiene measurements due to its sensitivity and specificity. tandfonline.com

To overcome the challenges of analyzing acidic compounds by GC, various strategies have been developed. These include the use of composite columns with both non-polar and polar liquid phases to achieve complete separation from other fatty acids. rsc.org Pyrolysis-gas chromatography has also been utilized for determining this compound concentration in copolymers. tandfonline.com For trace analysis, derivatization techniques can be employed to enhance volatility and detectability.

The choice between HPLC and GC often depends on the specific requirements of the analysis. HPLC is generally preferred for its ability to handle non-volatile and thermally labile compounds without derivatization, while GC excels in the separation of volatile compounds and provides high-resolution data, especially when paired with mass spectrometry. e3s-conferences.org

Interactive Data Table: Comparison of Chromatographic Methods for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase Octadecylsilane (C18) osha.govscispace.comVarious, including polar and non-polar phases. rsc.org
Typical Mobile Phase Water/acetonitrile with an acid modifier (e.g., phosphoric acid). osha.govInert carrier gas (e.g., helium, nitrogen). nih.gov
Common Detectors Ultraviolet (UV) osha.govmitrask.com, Diode Array Detector (DAD) e3s-conferences.org, Mass Spectrometry (MS) tandfonline.comFlame Ionization Detector (FID) tandfonline.com, Mass Spectrometry (MS) analytice.comnih.gov
Advantages Suitable for non-volatile and thermally labile compounds e3s-conferences.org; rapid and direct analysis. osha.govHigh resolution and sensitivity, especially for volatile compounds. tandfonline.com
Challenges Retention of highly polar compounds can be difficult without mobile phase modification. osha.govPotential for thermal degradation and polymerization of this compound at high temperatures. e3s-conferences.org
Key Applications Analysis of industrial emissions mitrask.com, food contact materials e3s-conferences.org, residual monomers in polymers. scispace.comoup.comAnalysis of impurities in high-purity this compound google.com, biological materials rsc.org, food products. nih.gov

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are indispensable for elucidating the molecular structure and properties of this compound and its derivatives. Methods such as Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy provide detailed information about functional groups, chemical environments of atoms, and electronic transitions within the molecules.

Fourier Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound and its derivatives. The infrared spectrum of this compound exhibits distinct absorption bands corresponding to the vibrations of its constituent bonds. These characteristic peaks allow for the confirmation of the compound's structure and can be used to monitor chemical reactions involving this compound. For instance, in the synthesis of this compound derivatives, FT-IR is used to verify the incorporation of the acrylic moiety into the new compound. ajchem-a.comekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the chemical structure of this compound and its derivatives by probing the magnetic properties of atomic nuclei. ajchem-a.com ¹H-NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C-NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and interpret the NMR spectra of this compound. dergipark.org.tr

UV-Visible Spectroscopy:

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. While this compound itself has a relatively simple UV spectrum, its derivatives can exhibit more complex absorption patterns. mdpi.com This technique is particularly useful for characterizing polymers derived from this compound that may have fluorescent properties. mdpi.com Theoretical studies using DFT can also be used to calculate the electronic properties and predict the UV-Vis spectrum of this compound. dergipark.org.tr

Interactive Data Table: Spectroscopic Data for this compound

Spectroscopic TechniqueKey ObservablesApplication in this compound Analysis
FT-IR Spectroscopy Characteristic vibrational frequencies of functional groups (e.g., C=O, O-H, C=C).Identification of the carboxylic acid and vinyl functional groups; monitoring polymerization and derivatization reactions. ajchem-a.comekb.eg
¹H-NMR Spectroscopy Chemical shifts and coupling constants of protons.Elucidation of the molecular structure and stereochemistry of this compound and its derivatives. ajchem-a.com
¹³C-NMR Spectroscopy Chemical shifts of carbon atoms.Characterization of the carbon framework of the molecule. ajchem-a.com
UV-Visible Spectroscopy Wavelengths of maximum absorption (λmax) corresponding to electronic transitions.Studying the electronic properties and characterizing chromophoric derivatives of this compound. dergipark.org.trmdpi.com

Electrochemical Detection Methods for this compound

Electrochemical methods offer a sensitive and often rapid approach for the detection of this compound, particularly in aqueous samples. These techniques are based on the electrochemical oxidation or reduction of this compound at an electrode surface.

One notable method involves the use of liquid chromatography coupled with pulsed electrochemical detection (LC-ED). researchgate.netcapes.gov.brnih.gov This technique has been successfully applied to the determination of this compound and acrylamide (B121943) in various matrices. researchgate.net The electrochemical behavior of this compound can be investigated at a polycrystalline platinum electrode in acidic solutions. researchgate.netcapes.gov.brnih.gov A two-step waveform in pulsed amperometric detection has been shown to provide favorable analytical performance in terms of detection limits, linear range, and reproducibility for the analysis of this compound. researchgate.netcapes.gov.br

The development of chemically modified electrodes has further enhanced the capabilities of electrochemical detection. For instance, a conductive polymer membrane composed of poly(trans-3-(3-pyridyl)this compound) and multi-walled carbon nanotubes has been fabricated for the simultaneous electrochemical detection of other compounds, demonstrating the potential of this compound derivatives in sensor applications. mdpi.com These sensor-based approaches can offer real-time monitoring capabilities without the need for extensive sample pretreatment. researchgate.net Research has also explored the use of molecularly imprinted polymers as sensing interfaces for the electrochemical detection of related compounds, a principle that could be adapted for this compound. capes.gov.br

Interactive Data Table: Electrochemical Detection of this compound

TechniquePrincipleKey Findings
Liquid Chromatography with Pulsed Electrochemical Detection (LC-ED) Separation by LC followed by quantification based on the electrochemical oxidation/reduction of this compound at a platinum electrode. researchgate.netcapes.gov.brnih.govDetection limits in the nanomolar range have been achieved for this compound in aqueous solutions. A two-step waveform in pulsed amperometry improves analytical performance. researchgate.netcapes.gov.br
Chemically Modified Electrodes Use of electrodes modified with specific materials (e.g., conductive polymers) to enhance the electrochemical response to the analyte. mdpi.comA poly(trans-3-(3-pyridyl)this compound)/multi-walled carbon nanotube membrane showed excellent electrocatalytic effects, suggesting potential for sensor development. mdpi.com

Trace Analysis of Residual Monomer in Polymeric Systems

The presence of residual this compound monomer in polymeric materials is a significant concern, particularly in applications such as food packaging, cosmetics, and superabsorbent polymers. e3s-conferences.orgresearchgate.net Even small amounts of unreacted monomer can migrate from the polymer and pose potential health risks. Therefore, sensitive and reliable analytical methods are required to quantify trace levels of residual this compound.

High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. scispace.comoup.comwaters.com A common procedure involves extracting the residual monomer from the polymer matrix, followed by HPLC analysis. lubrizol.comresearchgate.net For example, a polymer sample can be extracted with water, and the extract is then isolated by centrifugation and filtration before being injected into the HPLC system. lubrizol.com To enhance the separation of the monomer from the polymer and other matrix components, tandem column systems, such as a combination of C18 and ion-exchange columns, can be employed. scispace.comoup.com

A simplified protocol involves dissolving the polymer sample directly in a solvent like tetrahydrofuran (B95107) (THF) and then using a gradient elution program in the HPLC to separate the monomers from the polymer. waters.com This approach eliminates the need for a separate extraction step. The detection limits for residual this compound using these methods can reach the parts-per-billion (ppb) range. scispace.com

Gas chromatography (GC) can also be used for the determination of residual monomers. Pyrolysis-gas chromatography is one such method that has been applied to analyze this compound in copolymers. tandfonline.com However, as previously mentioned, care must be taken to avoid thermal degradation of the analyte.

Interactive Data Table: Methods for Trace Analysis of Residual this compound

Analytical TechniqueSample PreparationKey Performance Metrics
High-Performance Liquid Chromatography (HPLC) Extraction with a suitable solvent (e.g., water, methanol) lubrizol.comresearchgate.net or direct dissolution of the polymer (e.g., in THF). waters.comDetection limits in the ppb range scispace.com; good accuracy and precision. e3s-conferences.org
Gas Chromatography (GC) Pyrolysis of the polymer sample. tandfonline.comSuitable for identifying and quantifying volatile residual monomers.

Computational and Theoretical Studies of Acrylic Acid

Molecular Modeling of Acrylic Acid Polymerization Processes

Molecular modeling has become an indispensable tool for investigating the free-radical polymerization of this compound. This reaction is notoriously fast and highly exothermic (with a reaction heat of 63 kJ/mol), which presents significant challenges for industrial production and control. mdpi.com Mathematical models are developed to simulate the process, aiming to predict and control the polymer's final properties, such as molecular weight distribution. acs.orgkpi.ua

Kinetic models for the polymerization of non-ionized this compound in aqueous solutions have been developed and validated against experimental data. mdpi.com These models often employ the method of moments to solve the population balances required to estimate the average properties of the resulting polymer. mdpi.comresearchgate.net Key aspects considered in these models include the formation of mid-chain radicals and various transfer reactions which can significantly impact the final polymer architecture. mdpi.com

Atomistic molecular dynamics (MD) simulations are also used to study the microscopic conformational behaviors of poly(this compound) (PAA) chains. whiterose.ac.ukresearchgate.net These simulations provide a molecular-level understanding of how factors like chain length, tacticity (the stereochemical arrangement of monomer units), and the presence of salts influence the polymer's structure in solution. whiterose.ac.ukresearchgate.net

Simulations are crucial for predicting polymer chain growth and the resulting microstructure, which dictates the material's physical properties. For instance, atomistic simulations have shown that the conformation of PAA chains is highly sensitive to the concentration of salts like sodium chloride. whiterose.ac.uk An increase in salt concentration can cause the polymer chains to collapse, an effect that is more pronounced for longer chains. whiterose.ac.ukresearchgate.net This is primarily attributed to the shielding effect of the sodium ions around the charged polymer. whiterose.ac.uk

Table 1: Key Findings from Molecular Modeling of PAA Chains

This interactive table summarizes findings from various simulation studies on poly(this compound) (PAA).

Studied ParameterSimulation MethodKey FindingReference(s)
Effect of Salinity Atomistic Molecular DynamicsIncreased salt (NaCl) concentration leads to the collapse of PAA chains due to ionic shielding. whiterose.ac.uk, researchgate.net
Effect of Tacticity Atomistic Molecular DynamicsIsotactic and syndiotactic PAA form distinct structures in solution, influenced by deprotonation patterns. whiterose.ac.uk
Inhibitor Effects Mathematical Kinetic ModelMEHQ inhibitor has a stronger influence on narrowing molecular weight distribution than on the polymerization rate in semi-batch reactors. acs.org
Polymerization Kinetics Kinetic Model (Method of Moments)Models can accurately predict molecular weight properties by considering mid-chain radical formation and transfer reactions. mdpi.com
Protein Interaction All-Atom Molecular DynamicsElectrostatic interactions are dominant in the complexation of PAA with proteins like lysozyme. mdpi.com

Quantum Chemical Calculations for this compound Reaction Pathways

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intricate details of reaction mechanisms involving this compound. researchgate.net These studies provide fundamental insights into the energetics, transition states, and products of various reactions.

One area of focus is the atmospheric oxidation of this compound by radicals such as the hydroxyl radical (OH) and the nitrate (B79036) radical (NO₃). researchgate.netresearchgate.net Calculations performed at high levels of theory, such as CCSD(T), can accurately map the potential energy surfaces for these reactions. researchgate.netresearchgate.net For the reaction with the OH radical, five different elementary reaction pathways have been identified, with the addition of the radical to the carbon-carbon double bond being the dominant mechanism. researchgate.net The calculated rate coefficient for this reaction is approximately 2.3 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which aligns well with experimental data and suggests an atmospheric lifetime for this compound of about 6 hours. researchgate.net

Similarly, for the reaction with the NO₃ radical, addition pathways are found to have significantly lower energy barriers than hydrogen abstraction channels, making them the predominant reaction route at night. researchgate.net Quantum chemical methods have also been applied to understand the electrochemical reduction of nickel-acrylic acid complexes, proving that the reaction proceeds through specific intermediate complexes. hrpub.orghrpub.org Molecular dynamics simulations on excited electronic states have also been used to explore the products and mechanisms of this compound's photochemical reactions. acs.org

Table 2: Summary of Quantum Chemical Studies on this compound Reactions

This interactive table presents results from quantum chemical calculations on various this compound reaction pathways.

Reaction SystemComputational MethodKey ResultReference(s)
This compound + OH Radical CCSD(T)//M06-2XOH addition to the C=C bond is the dominant pathway. Atmospheric lifetime is estimated at ~6 hours. researchgate.net
This compound + NO₃ Radical CCSD(T)//M06-2XAddition pathways are energetically favored over hydrogen abstraction. Atmospheric lifetime is estimated at ~3.66 days. researchgate.net
Photochemical Reactions OM2/MRCI and ADC(2)A variety of reaction channels are predicted, with results in good agreement with experimental product observations. acs.org
Electrochemical Reduction of Ni²⁺-Acrylic Acid Complexes Cluster CalculationsThe mechanism involves the initial reactant [Ni²⁺(H₂O)₅Ak⁻] and an intermediate [Ni⁺(H₂O)₂Ak⁻]. hrpub.org, hrpub.org

Computational Fluid Dynamics in this compound Processing

Computational Fluid Dynamics (CFD) is a powerful simulation tool used to model and optimize the industrial processes involved in manufacturing this compound and its derivatives. tuhh.de CFD allows for the detailed analysis of fluid flow, heat transfer, and chemical reactions within complex reactor geometries, which is crucial for improving reactor design, enhancing efficiency, and ensuring safe operation. tuhh.dersc.orgaidic.it

CFD has been extensively applied to the process of converting glycerol (B35011) into this compound, which involves glycerol dehydration to acrolein followed by acrolein oxidation. rsc.orgrsc.orgresearchgate.net By combining CFD with Response Surface Methodology (RSM), researchers can determine optimal operating conditions such as temperature, gas hourly space velocity (GHSV), and reactant molar ratios to maximize the yield and selectivity of this compound. rsc.orgrsc.org For instance, one study identified optimal conditions for the acrolein oxidation step at 583.5 K and a GHSV of 1600 h⁻¹, achieving an this compound yield of 80.9%. rsc.orgrsc.org The use of a membrane reactor simulated with CFD showed the potential to increase the yield to 85.9% and selectivity to 97.1% by distributing the oxygen feed. rsc.orgrsc.org

CFD is also used to model different types of reactors, such as packed-bed reactors (PBR) and multi-tubular fixed-bed reactors. tuhh.decolab.ws In these models, particle-resolved simulations can provide a detailed understanding of temperature and species concentration profiles within the catalyst bed, helping to identify and eliminate hotspots that can be detrimental to catalyst life. aidic.it Furthermore, CFD modeling has been applied to the synthesis of poly(acrylamide-co-acrylic acid) microspheres in microreactors, providing detailed insights into the velocity and pressure fields that govern droplet formation. tandfonline.com

Table 3: Optimized Process Conditions for this compound Production via Glycerol (CFD-RSM studies)

This interactive table displays optimized parameters for the two-step conversion of glycerol to this compound, as determined by CFD modeling.

Reaction StepParameterOptimized ValuePredicted OutcomeReference(s)
Glycerol Dehydration to Acrolein Temperature623 KGlycerol Conversion: 94.2% rsc.org, rsc.org
GHSV5731.6 h⁻¹Acrolein Selectivity: 79.6% rsc.org, rsc.org
Glycerol Mass Fraction0.32 rsc.org, rsc.org
Acrolein Oxidation to this compound (PBR) Temperature583.5 KThis compound Yield: 80.9% rsc.org, rsc.org
GHSV1600 h⁻¹This compound Selectivity: 87.5% rsc.org, rsc.org
O₂/Acrolein Molar Ratio5.73 rsc.org, rsc.org
Acrolein Oxidation to this compound (Membrane Reactor) --This compound Yield: 85.9% rsc.org, rsc.org
This compound Selectivity: 97.1% rsc.org, rsc.org

Emerging Research Directions and Future Perspectives in Acrylic Acid Science

Integration of Artificial Intelligence and Machine Learning in Acrylic Acid Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing research and development in the polymer science domain, including for this compound and its derivatives. acs.orgresearchgate.net These advanced computational tools are being employed to accelerate material discovery, optimize production processes, and gain deeper insights into complex chemical phenomena. acs.org

Key Research Applications:

Process Optimization: AI and ML models, particularly artificial neural networks (ANNs), are being used as "meta-models" to significantly reduce the computational time required for multi-objective optimization of this compound production. mdpi.com This allows for the rapid simulation of numerous scenarios to identify optimal processing conditions. mdpi.com

Property Prediction: Machine learning algorithms can predict the properties of polymers based on their molecular structure. acs.org For instance, researchers have developed ML models to predict coil-globule phase transitions in polymers and investigate the adsorption of biomimetic polymers onto various surfaces. acs.org

Catalyst Design: AI is being used to identify "materials genes," or key descriptive parameters, that correlate with catalyst performance in reactions like propane (B168953) oxidation to this compound. d-nb.info This data-driven approach, combining clean experimental data with symbolic regression, accelerates the discovery of improved catalysts. d-nb.info

Corrosion Inhibition Studies: ML is proving to be a valuable tool in corrosion science, a field where this compound-based polymers are used as inhibitors. researchgate.net ML models require large and diverse training datasets to be effective, and researchers are exploring high-throughput testing methods to generate the necessary data for training robust models. researchgate.net

Interactive Data Table: AI/ML Applications in this compound Research

Application Area AI/ML Technique Research Focus Key Outcome
Production Optimization Artificial Neural Networks (ANNs) Multi-objective optimization of a two-reactor system for this compound production. Reduced computational time for determining the Pareto domain. mdpi.com
Catalyst Discovery Symbolic Regression Identification of "materials genes" for propane oxidation catalysts. Accelerated discovery of improved catalysts for this compound production. d-nb.info
Polymer Property Prediction Unsupervised & Supervised ML Investigating polymer conformations and phase transitions. Deeper understanding of polymer behavior at the molecular level. acs.org
Corrosion Inhibition Deep Learning (DL), ANNs Modeling the effectiveness of corrosion inhibitors. New design paradigm for developing more effective corrosion inhibitors. researchgate.net

Circular Economy Principles and Waste Valorization in this compound Production

The shift towards a circular economy is a major driver of innovation in the chemical industry, with a strong focus on sustainable production methods for chemicals like this compound. datahorizzonresearch.com This involves designing out waste, utilizing renewable feedstocks, and developing innovative recycling technologies. paint.orgwbcsd.org

Key Research Directions:

Bio-based Feedstocks: There is a significant research effort to produce this compound from renewable biomass resources, moving away from traditional fossil fuel-based production. datahorizzonresearch.comnih.gov Lactic acid, which can be derived from the fermentation of corn, is a promising bio-based precursor for this compound. nsf.gov Researchers are also investigating the use of other biomass-derived platform chemicals like furfural (B47365). nih.gov

Waste Valorization: A key aspect of the circular economy is the conversion of waste streams into valuable products. mdpi.com Studies have explored the use of waste apple pomace as a feedstock for sustainable this compound production through two different pathways: a fermentation-dehydration route and a thermochemical-fermentation-oxidation route. mdpi.comresearchgate.net Another innovative approach involves the chemical recycling of post-consumer poly(lactic acid) (PLA) directly into this compound. rsc.org

Process Intensification and Green Chemistry: Research is focused on developing more efficient and environmentally benign synthesis routes. This includes the use of photooxygenation, aerobic oxidation, and ethenolysis reactions to convert biomass-derived furfural into this compound with high yields and selectivity. nih.gov The integration of green chemistry principles, such as accident prevention and the use of safer solvents, is also a key consideration in optimizing production processes. acs.org

Interactive Data Table: Waste Valorization Pathways for this compound Production

Waste Feedstock Production Pathway Key Intermediates Research Finding
Waste Apple Pomace Fermentation-Dehydration (FD) Lactic Acid Showed better economic performance (lower minimum selling price). mdpi.com
Waste Apple Pomace Thermochemical-Fermentation-Oxidation (TFO) Propylene (B89431), Acrolein Demonstrated better environmental performance (lower potential environmental impact). mdpi.com
Post-consumer Poly(lactic acid) (PLA) Chemical Recycling Lactide Can produce this compound or lactide depending on reaction conditions. rsc.org
Wastewater Bacterial Synthesis & Pyrolysis Poly(3-hydroxybutyrate), Crotinic Acid Constitutes a waste valorization route for bio-acrylic acid. researchgate.net

Advanced Functionalization Strategies for this compound Polymers

The versatility of poly(this compound) (PAA) stems from the ability to chemically modify its carboxylic acid groups, leading to polymers with tailored properties for a wide range of advanced applications. mdpi.comresearchgate.net

Key Functionalization Strategies:

Hydrophobic Modification: The introduction of hydrophobic groups onto the PAA backbone creates amphiphilic polymers that can self-assemble in aqueous solutions. nih.govmdpi.com By varying the length and type of the hydrophobic alkyl side chains, researchers can control the size and properties of the resulting polymer nanodisks, which have applications in drug delivery and as membrane mimetics. nih.gov

Hyperbranched Architectures: The synthesis of hyperbranched PAA-based polymers is a promising area of research. tandfonline.comnih.gov These highly branched structures can enhance the rheological properties of copolymers like poly(this compound-co-acrylamide), making them suitable for applications such as enhanced oil recovery. nih.gov Hyperbranched PAA has also been investigated for its antimicrobial properties. tandfonline.com

Grafting and Copolymerization: PAA can be grafted onto other polymer backbones or copolymerized with various monomers to create materials with specific functionalities. For example, grafting PAA with chitosan (B1678972) can create a cross-linked gel-like structure. mdpi.com Copolymerization with monomers like acrylamide (B121943) allows for the fine-tuning of properties for applications in diverse fields. nih.gov

Stimuli-Responsive Systems: The carboxylic acid groups in PAA make it a pH-responsive polymer. researchgate.net This property is being exploited to develop "smart" materials that can respond to changes in their environment, which is particularly useful for targeted drug delivery systems. mdpi.com

Interdisciplinary Research in this compound Applications

The unique properties of this compound and its polymers have led to their application in a wide array of fields, fostering interdisciplinary research collaborations.

Key Interdisciplinary Applications:

Biomedical Engineering: PAA-based materials are extensively studied for biomedical applications due to their biocompatibility and biodegradability. mdpi.com This includes drug delivery systems, tissue engineering scaffolds, and antimicrobial materials. mdpi.comtandfonline.comqub.ac.uk The development of chiral PAA gel formulations for the selective administration of drug enantiomers is an example of the intersection of polymer science and pharmaceutical sciences. qub.ac.uk

Materials Science: In materials science, research is focused on developing novel PAA-based materials with enhanced properties. This includes creating superabsorbent polymers, coatings, and adhesives. researchnester.comcredenceresearch.com The study of this compound at high pressure has revealed new polymorphs that could lead to the creation of polymers with different molecular structures and properties. acs.org

Environmental Science: The development of bio-based and biodegradable PAA is a key area of research at the interface of chemistry and environmental science. researchnester.comlucintel.com This includes creating sustainable alternatives to petroleum-based polymers for applications in packaging and other consumer goods. lucintel.com

Food Science: In the food industry, PAA is used as an emulsifier, suspending agent, and viscosity enhancer. qub.ac.uk Research in this area focuses on developing new formulations and ensuring the safety and efficacy of these materials in food products. qub.ac.uk

Regulatory and Policy Impacts on this compound Research and Innovation

Government regulations and industry initiatives play a significant role in shaping the direction of research and innovation in the this compound market. lucintel.comchemtradeasia.in

Key Impacts:

Promotion of Bio-based Alternatives: Governments worldwide are implementing policies to encourage the production and use of bio-based chemicals. datahorizzonresearch.comlucintel.com Incentives such as subsidies, tax breaks, and research grants are fostering investment in sustainable technologies for producing bio-acrylic acid. lucintel.com

Stringent Environmental Regulations: Regulations limiting volatile organic compound (VOC) and greenhouse gas (GHG) emissions, along with requirements for waste management, are pushing companies to adopt more sustainable practices. chemtradeasia.in For example, the U.S. Environmental Protection Agency (EPA) has issued rules requiring chemical facilities to conduct Safer Technologies and Alternatives Analyses (STAA) to reduce accident risks. researchnester.com

Chemical Safety and Risk Assessment: Regulatory bodies like the European Chemicals Agency (ECHA) maintain lists of Substances of Very High Concern (SVHC), which can impact the use of certain chemicals in this compound production and formulation. researchnester.com This creates pressure on manufacturers to assess and potentially reformulate their products to ensure market access. researchnester.com

Circular Economy Initiatives: The global shift towards a circular economy is influencing both policy and corporate strategy. paint.orglucintel.com This is driving research into innovative recycling methods and the use of waste as a valuable feedstock for chemical production. paint.org

Q & A

Basic Research Questions

Q. What experimental design principles are critical for studying acrylic acid’s interaction with biological systems (e.g., enzymes)?

  • Methodological Answer : When evaluating this compound’s effects on enzymatic activity, adopt a hypothesis-driven approach. For example, test pH-dependent inhibition by designing controlled experiments with varying acid concentrations (0.1–1.0 M) and buffer systems. Use spectrophotometry to measure reaction rates (e.g., NADH oxidation at 340 nm for dehydrogenase enzymes). Include negative controls (no acid) and triplicate runs to assess reproducibility. Data analysis should involve ANOVA to identify statistically significant trends .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow strict safety protocols:

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact lenses due to vapor absorption risks .
  • Ventilation : Use fume hoods for all procedures involving liquid or vaporized this compound.
  • Emergency Response : For spills, neutralize with sodium bicarbonate and rinse with copious water (>15 minutes). In case of inhalation, administer oxygen and seek immediate medical attention due to risks of pulmonary edema .

Q. What analytical techniques are most effective for characterizing this compound polymers?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • FTIR : Identify functional groups (e.g., C=O stretch at 1700 cm⁻¹, C=C at 1630 cm⁻¹) .
  • GPC/SEC : Determine molecular weight distribution using polystyrene standards.
  • NMR : Confirm copolymer structure (e.g., grafting efficiency in starch-acrylate copolymers via proton shifts at δ 5.5–6.5 ppm) .

Advanced Research Questions

Q. How can experimental design optimize graft copolymerization of this compound onto biopolymers like starch?

  • Methodological Answer : Use a factorial design to evaluate variables:

  • Key Parameters : Starch concentration (5–10%), temperature (40–80°C), initiator ratio (Fe²⁺/H₂O₂: 0.1–1.1 mol/mol), and monomer-to-starch ratio (0.5–2.0 mol AGU/mol).
  • Responses : Measure grafting efficiency (%) and homopolymer formation via gravimetry. Statistical tools like response surface methodology (RSM) can identify optimal conditions (e.g., 40°C and 10% starch maximize grafting efficiency while minimizing homopolymer) .

Q. What are the challenges in reconciling contradictory data on this compound’s microbial toxicity?

  • Methodological Answer : Discrepancies arise from strain-specific sensitivities and experimental conditions. Standardize assays by:

  • Model Organisms : Use Pseudomonas putida (common in biodegradation studies) and E. coli (for genetic toxicity screens).
  • Dosage Metrics : Report EC₅₀ values (effective concentration for 50% growth inhibition) under controlled pH (4.5–6.0) to isolate acid-specific effects. Cross-validate with omics data (e.g., transcriptomics to identify stress pathways) .

Q. How do this compound-based antiscalants function in reverse osmosis systems, and what are their limitations?

  • Methodological Answer : this compound polymers inhibit CaCO₃ scaling via carboxylate groups chelating Ca²⁺ ions. Evaluate performance using:

  • Bench-Scale RO Modules : Test scaling rates at 20–50 bar pressure with synthetic hard water (200–500 ppm Ca²⁺).
  • Limitations : Biofouling susceptibility due to microbial degradation. Mitigate by copolymerizing with hydrophobic monomers (e.g., styrene) to reduce biodegradability .

Q. What methodologies advance the biological production of this compound from renewable feedstocks?

  • Methodological Answer : Engineered E. coli strains can convert glycerol to this compound via the β-alanine pathway. Key steps:

  • Pathway Engineering : Overexpress panD (aspartate decarboxylase) and optimize glycerol uptake with glpK overexpression.
  • Fermentation : Use fed-batch reactors with pH-stat control (pH 7.0) and microaerobic conditions (DO 10–20%). Achieve titers >20 g/L by reducing acetate accumulation via ackA-pta knockout .

Data Contradictions and Resolution

Q. Why do studies report conflicting optimal pH ranges for this compound polymerization?

  • Resolution : Differences arise from initiator systems. For example:

  • Redox Initiators (Fe²⁺/H₂O₂) : Optimal at pH 3–4 due to Fe²⁺ stability.
  • Persulfate Initiators : Require pH 6–7 for sulfate radical generation.
  • Recommendation : Validate pH thresholds using kinetic studies (e.g., DSC for polymerization rate) and adjust based on initiator chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.